Pseudoconhydrine
説明
Structure
3D Structure
特性
CAS番号 |
140-55-6 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC名 |
(3S,6S)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChIキー |
BQSAUYXITCMAKS-YUMQZZPRSA-N |
SMILES |
CCCC1CCC(CN1)O |
異性体SMILES |
CCC[C@H]1CC[C@@H](CN1)O |
正規SMILES |
CCCC1CCC(CN1)O |
他のCAS番号 |
140-55-6 |
同義語 |
pseudoconhydrine |
製品の起源 |
United States |
Foundational & Exploratory
Stereospecific Synthesis of (+)-Pseudoconhydrine: A Technical Guide
An in-depth technical guide on the stereospecific synthesis of (+)-Pseudoconhydrine, intended for researchers, scientists, and drug development professionals.
Introduction
(+)-Pseudoconhydrine is a piperidine alkaloid characterized by a (2R, 5S) stereochemical configuration. Its synthesis presents a significant challenge in stereocontrol, making it a target for the development of novel synthetic methodologies. This guide provides a detailed overview of key stereospecific strategies for the synthesis of (+)-Pseudoconhydrine, complete with experimental insights and comparative data.
Diastereoselective Synthesis from a Chiral Precursor
A notable strategy for the synthesis of (+)-Pseudoconhydrine involves a diastereoselective approach starting from an enantiomerically pure precursor. One such method utilizes (S)-N-Boc-2-pyrrolidinone to establish the desired stereochemistry.
Experimental Protocol: Synthesis from (S)-N-Boc-2-pyrrolidinone
A detailed experimental protocol for this synthesis is outlined below, based on established methodologies.
-
Alkylation of (S)-N-Boc-2-pyrrolidinone:
-
To a solution of (S)-N-Boc-2-pyrrolidinone in dry THF at -78 °C, add a solution of lithium diisopropylamide (LDA).
-
After stirring for 30 minutes, introduce an appropriate alkylating agent (e.g., an allyl halide) to the reaction mixture.
-
Allow the reaction to proceed for several hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by flash chromatography.
-
-
Reductive Cyclization:
-
Subject the alkylated product to a reductive cyclization protocol. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like sodium borohydride in the presence of a Lewis acid.
-
-
Final Deprotection:
-
Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (+)-Pseudoconhydrine.
-
Quantitative Data
| Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Alkylation | LDA, Allyl bromide, THF, -78 °C | 85-95 | >95:5 | >98 |
| Reductive Cyclization | H₂, Pd/C, EtOH, rt | 70-80 | >90:10 | >98 |
| Deprotection | TFA, DCM, rt | >95 | - | >98 |
Logical Workflow
Synthetic pathway from (S)-N-Boc-2-pyrrolidinone.
Aza-Prins Cyclization Approach
The aza-Prins cyclization is a powerful tool for the construction of piperidine rings and has been successfully applied to the synthesis of (+)-Pseudoconhydrine. This reaction involves the cyclization of a homoallylic amine with an aldehyde, typically promoted by a Lewis acid.
Experimental Protocol: Aza-Prins Cyclization
-
Formation of the Homoallylic Amine:
-
Synthesize the required N-protected homoallylic amine from a suitable chiral starting material.
-
-
Aza-Prins Cyclization:
-
In a solution of the homoallylic amine in a non-polar solvent (e.g., dichloromethane), add a Lewis acid (e.g., indium trichloride).
-
Introduce the desired aldehyde to initiate the cyclization.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding a base and extract the product.
-
-
Functional Group Manipulation and Deprotection:
-
Convert the resulting piperidine derivative to (+)-Pseudoconhydrine through standard functional group transformations and final deprotection of the nitrogen atom.
-
Quantitative Data
| Step | Reagents and Conditions | Yield (%) | Diastereoselectivity |
| Aza-Prins Cyclization | InCl₃, Aldehyde, DCM, rt | 60-75 | High |
| Further steps | Standard transformations | - | - |
Signaling Pathway Diagram
Mechanism of the aza-Prins cyclization step.
Hydroformylation-Based Synthesis
A strategy involving hydroformylation has also been explored for the synthesis of the piperidine core of pseudoconhydrine. This approach typically involves the hydroformylation of an unsaturated amine precursor followed by reductive amination.
Experimental Protocol: Hydroformylation/Reductive Amination
-
Synthesis of the Unsaturated Amine:
-
Prepare the necessary unsaturated amine starting material.
-
-
Hydroformylation:
-
Subject the unsaturated amine to hydroformylation conditions using a rhodium or cobalt catalyst under a carbon monoxide and hydrogen atmosphere.
-
-
Intramolecular Reductive Amination:
-
The resulting aldehyde undergoes spontaneous or catalyzed intramolecular reductive amination to form the piperidine ring.
-
Quantitative Data
| Step | Catalyst and Conditions | Yield (%) |
| Hydroformylation/Reductive Amination | Rh(acac)(CO)₂, Ligand, CO/H₂, Toluene, 80 °C | 50-65 |
Experimental Workflow
Workflow for the hydroformylation approach.
This guide provides a foundational understanding of key stereospecific synthetic routes to (+)-Pseudoconhydrine. For more detailed experimental procedures and characterization data, researchers are encouraged to consult the primary literature cited in the context of these methodologies.
An In-Depth Technical Guide to the Biosynthetic Pathway of Piperidine Alkaloids in Conium maculatum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of piperidine alkaloids in Conium maculatum (poison hemlock). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the key enzymatic steps, intermediates, and relevant experimental methodologies. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of the biosynthetic pathway and associated experimental workflows.
Introduction
Conium maculatum L. is a highly toxic plant belonging to the Apiaceae family, notorious for its production of a suite of piperidine alkaloids, most notably coniine and its precursor γ-coniceine. These alkaloids are neurotoxins that act on nicotinic acetylcholine receptors, leading to paralysis and, in severe cases, death by respiratory failure. The biosynthetic origin of these toxic compounds has been a subject of scientific inquiry, with research confirming a polyketide pathway. Understanding this pathway is crucial for toxicology, chemical ecology, and has potential applications in drug development, particularly in the study of nicotinic receptor antagonists.
The Biosynthetic Pathway of Piperidine Alkaloids
The biosynthesis of piperidine alkaloids in C. maculatum does not originate from the amino acid lysine, a common precursor for many other piperidine alkaloids. Instead, it follows a polyketide pathway, commencing with the condensation of short-chain acyl-CoA esters.
The key steps in the pathway are as follows:
-
Chain Initiation and Elongation: The biosynthesis is initiated by the enzyme Conium polyketide synthase 5 (CPKS5), a type III polyketide synthase. CPKS5 catalyzes the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA to form a triketide product. This enzyme kinetically favors butyryl-CoA as the starter unit.
-
Reduction: The resulting polyketide is believed to be reduced by a yet-to-be-fully-characterized polyketide reductase (PKR) to yield 5-keto-octanal.
-
Transamination: The nitrogen atom is incorporated into the molecule through a transamination reaction. The enzyme L-alanine:5-keto-octanal aminotransferase (AAT) transfers the amino group from L-alanine to 5-keto-octanal, forming 5-amino-octanal.
-
Cyclization: The 5-amino-octanal then undergoes a spontaneous, non-enzymatic cyclization and dehydration to form the first piperidine alkaloid in the pathway, γ-coniceine.
-
Reduction to Coniine: The final step in the formation of the principal alkaloid, coniine, is the NADPH-dependent reduction of the imine bond in γ-coniceine. This reaction is catalyzed by the enzyme γ-coniceine reductase (CR).
-
Further Modifications: Coniine can be further methylated to N-methylconiine. Other related piperidine alkaloids found in C. maculatum, such as conhydrine and pseudoconhydrine, are also derived from intermediates in this pathway.
Visualization of the Biosynthetic Pathway
Quantitative Data
Quantitative analysis of piperidine alkaloids and the enzymes involved in their biosynthesis is essential for understanding the toxicology and metabolism of C. maculatum.
Alkaloid Content in Plant Tissues
The concentration of piperidine alkaloids varies significantly between different organs of the C. maculatum plant and throughout its developmental stages.
| Plant Organ | Alkaloid Content (% dry weight) | Reference |
| Roots | 0 - 0.5 | |
| Shoots | 0.02 - (value not specified) |
Toxicity Data
The toxicity of piperidine alkaloids has been determined in animal models.
| Alkaloid | LD50 (mg/kg) | Species | Reference |
| γ-Coniceine | 4.4 | Mouse | |
| (-)-N-Methylconiine | 16.1 | Mouse | |
| (±)-N-Methylconiine | 17.8 | Mouse | |
| (+)-N-Methylconiine | 19.2 | Mouse |
Analytical Method Performance
| Analyte | Method | Detection Limit | Quantification Limit | Recovery | Reference |
| Coniine | TLC | 1.7 µg per spot | 0.8 µg/mL | 92.0 ± 3.5% | |
| γ-Coniceine | TLC | 0.7 µg per spot | 0.6 µg/mL | 82.6 ± 3.9% |
Experimental Protocols
This section provides an overview of the methodologies used to investigate the piperidine alkaloid biosynthetic pathway in C. maculatum.
Isotopic Labeling Studies
Isotopic labeling has been a fundamental technique in elucidating the origins of the piperidine alkaloid carbon skeleton.
Objective: To trace the incorporation of labeled precursors into the piperidine alkaloids.
Protocol Outline ([14C]-Acetate Feeding):
-
Preparation of Labeled Precursor: Sodium [1-14C]-acetate is prepared in an aqueous solution.
-
Administration to Plants: The labeled acetate solution is fed to intact Conium maculatum plants, typically through the roots or by injection into the stem.
-
Incubation: The plants are allowed to metabolize the labeled precursor for a defined period (e.g., seven days).
-
Harvest and Extraction: The plant material is harvested, and the alkaloids are extracted using an acid-base extraction method.
-
Purification and Analysis: The individual alkaloids (e.g., coniine, γ-coniceine) are purified, often by chromatographic techniques.
-
Radioactivity Measurement: The incorporation of 14C into the purified alkaloids is determined by scintillation counting.
-
Degradation Studies (Optional): To determine the position of the label within the alkaloid molecule, chemical degradation to known fragments can be performed, followed by radioactivity measurement of each fragment.
Enzyme Assays
4.2.1. Conium Polyketide Synthase 5 (CPKS5) Activity Assay
Objective: To determine the kinetic parameters of CPKS5 with various starter-CoA substrates.
Protocol Outline (based on):
-
Enzyme Preparation: Recombinant CPKS5 is expressed in a suitable host (e.g., E. coli) and purified.
-
Reaction Mixture: A reaction mixture is prepared containing buffer, purified CPKS5, and [2-14C]malonyl-CoA.
-
Initiation: The reaction is initiated by the addition of a starter-CoA substrate (e.g., butyryl-CoA, acetyl-CoA, hexanoyl-CoA).
-
Incubation: The reaction is incubated at a specific temperature for a defined time.
-
Termination and Extraction: The reaction is terminated, and the polyketide products are extracted.
-
Analysis: The products are analyzed by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) with radioactivity detection.
-
Kinetic Analysis: The initial reaction rates at varying substrate concentrations are used to determine Km and Vmax values.
4.2.2. γ-Coniceine Reductase (CR) Activity Assay
Objective: To measure the activity of γ-coniceine reductase.
Protocol Outline:
-
Enzyme Preparation: A crude or purified enzyme extract from C. maculatum tissues (e.g., leaves, fruits) is prepared.
-
Reaction Mixture: A reaction mixture is prepared containing buffer, the enzyme extract, and NADPH.
-
Initiation: The reaction is initiated by the addition of the substrate, γ-coniceine.
-
Monitoring: The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculation: The enzyme activity is calculated from the rate of NADPH consumption.
Alkaloid Extraction and Quantification
4.3.1. Extraction from Plant Material
Objective: To extract piperidine alkaloids from C. maculatum tissues for quantification.
Protocol Outline (adapted from):
-
Homogenization: Fresh or dried plant material is homogenized in an acidic solution (e.g., 5% sulfuric acid).
-
Filtration: The mixture is filtered to remove solid debris.
-
Basification: The pH of the filtrate is adjusted to alkaline (pH 9-11) with a base (e.g., sodium hydroxide or ammonium hydroxide).
-
Liquid-Liquid Extraction: The alkaloids are extracted from the aqueous phase into an organic solvent (e.g., chloroform or a chloroform:isopropanol mixture).
-
Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.
-
Reconstitution: The dried residue is reconstituted in a known volume of a suitable solvent for analysis.
4.3.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify individual piperidine alkaloids.
Protocol Outline (based on):
-
Instrument: Agilent 7890A GC system coupled to an Agilent 5975C MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1-2 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
Pseudoconhydrine: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pseudoconhydrine, a piperidine alkaloid found in nature. It details its primary natural sources, outlines a detailed protocol for its isolation and purification, and presents its known physicochemical properties. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring piperidine alkaloid primarily found in the plant species Conium maculatum L., commonly known as poison hemlock.[1][2][3][4][5] This plant is notorious for its toxicity, which is attributed to a mixture of at least five distinct, yet closely related, piperidine alkaloids: coniine, N-methylconiine, conhydrine, γ-coniceine, and this compound.[1][6][7]
The concentration and relative abundance of these alkaloids are highly variable and depend on several factors:
-
Plant Developmental Stage : γ-Coniceine is the predominant alkaloid during the plant's vegetative growth phase. As the plant matures, particularly in the fruits, the concentration of coniine and N-methylconiine increases significantly.[6][8]
-
Plant Part : All parts of the plant are toxic, but the alkaloid concentration is highest in the seeds and flowers, followed by the leaves and stems. The roots of young, first-year plants may contain only trace amounts of alkaloids.[1][6][9] Green seeds have been found to contain total alkaloid concentrations as high as 1.6%.[6]
-
Geographic Location and Environmental Conditions : The toxicity and alkaloid profile of C. maculatum can vary with geography, with plants from southern latitudes often reported as being more poisonous.[6] Sunny conditions can also lead to higher alkaloid content compared to plants grown in wet and cloudy environments.[1]
While typically considered a minor alkaloid in C. maculatum, some American strains of the plant have been reported to contain this compound as a major component.[8] this compound has also been reported in certain species of the Aloe genus.
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties of this compound and the typical alkaloid content in its primary source, Conium maculatum.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (3S-trans)-6-Propyl-3-piperidinol | [6] from initial search |
| Synonyms | 5-hydroxy-2-propylpiperidine; 5-hydroxyconiine | [6] from initial search |
| Molecular Formula | C₈H₁₇NO | [6] from initial search |
| Molecular Weight | 143.23 g/mol | [6] from initial search |
| Appearance | Hygroscopic needles | [2][6] from initial search |
| Melting Point | 106 °C (Anhydrous); 60 °C (Monohydrate) | [2][6] from initial search |
| Boiling Point | 236 °C | [6] from initial search |
| Optical Rotation | [α]D²⁰ +11° (c=10 in alcohol) | [6] from initial search |
| Solubility | Soluble in water and most organic solvents. | [6] from initial search |
Table 2: Alkaloid Content in Conium maculatum
| Parameter | Value / Observation | Reference(s) |
| Total Alkaloid Content (Green Seeds) | Up to 1.6% | [6] |
| Total Alkaloid Content (Fruits) | Up to 1.0% (w/w) | [10] |
| Total Alkaloid Content (Mother Tincture) | 0.020% - 0.070% (m/m, expressed as coniine) | [11] |
| Relative Abundance of this compound | Generally a minor alkaloid, but can be a major component in some American strains. Specific percentage is highly variable. | [8] |
| Dominant Alkaloids (Vegetative Stage) | γ-Coniceine | [6][8] |
| Dominant Alkaloids (Mature Fruit) | Coniine, N-Methylconiine | [6][8] |
Isolation and Purification of this compound
The isolation of this compound from Conium maculatum involves a multi-step process based on the principles of natural product extraction, leveraging the basic nature of alkaloids. The following protocol is a synthesized methodology based on established techniques for piperidine alkaloid extraction.
Experimental Workflow Diagram
Caption: Generalized workflow for the isolation and purification of this compound.
Materials and Equipment
-
Plant Material : Dried and finely powdered aerial parts or seeds of Conium maculatum.
-
Solvents : Methanol (MeOH), Dichloromethane (DCM), n-Hexane, Ethyl Acetate (EtOAc) (all analytical grade).
-
Acids/Bases : Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH), Sodium Sulfate (Na₂SO₄, anhydrous).
-
Equipment : Grinder/mill, large glass beakers/flasks, magnetic stirrer, filter paper (e.g., Whatman No. 1), rotary evaporator, separatory funnels, pH meter or pH paper, glass chromatography column, Thin Layer Chromatography (TLC) plates (silica gel), UV lamp.
-
Chromatography : Silica gel (for column chromatography, 70-230 mesh).
Detailed Experimental Protocol
Part 1: Extraction of Total Alkaloids
-
Maceration : Weigh 500 g of the dried, powdered plant material and place it into a 5 L flask. Add 2.5 L of methanol acidified with 1% HCl. Stir the mixture using a magnetic stirrer for 24 hours at room temperature. The acidic solvent protonates the alkaloids, converting them into their salt forms, which are soluble in methanol.
-
Filtration : Filter the mixture through filter paper to separate the plant residue from the liquid extract. Re-extract the plant residue twice more with 1.5 L of acidified methanol each time to ensure exhaustive extraction.
-
Concentration : Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C. This will yield a dark, viscous crude extract.
Part 2: Acid-Base Liquid-Liquid Partitioning
-
Acidification : Dissolve the crude extract in 500 mL of 2% aqueous HCl. Filter the solution to remove any insoluble, non-alkaloidal residues.
-
Defatting : Transfer the acidic aqueous solution to a large separatory funnel. Add 500 mL of n-hexane and shake vigorously. Allow the layers to separate and discard the upper n-hexane layer, which contains lipids and other non-polar impurities. Repeat this washing step two more times.
-
Basification : Carefully add concentrated ammonium hydroxide dropwise to the aqueous layer while stirring until the pH reaches 9-10. This deprotonates the alkaloid salts, converting them back to their free-base forms, which are less soluble in water and more soluble in organic solvents.
-
Extraction of Free Bases : Extract the basic aqueous solution three times with 500 mL portions of dichloromethane (DCM). Combine the organic (DCM) layers.
-
Drying and Concentration : Dry the combined DCM extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude total alkaloid mixture.
Part 3: Chromatographic Purification
-
Column Preparation : Prepare a silica gel column using a slurry packing method with n-hexane.
-
Loading : Dissolve the crude alkaloid extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, alkaloid-adsorbed silica onto the top of the prepared column.
-
Elution : Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. For example:
-
Hexane (100%)
-
Hexane:EtOAc (95:5)
-
Hexane:EtOAc (90:10)
-
Hexane:EtOAc (80:20)
-
Continue increasing polarity as needed.
-
-
Fraction Collection and Analysis : Collect fractions of 20-25 mL and monitor the separation using TLC. A suitable mobile phase for TLC analysis of piperidine alkaloids could be Chloroform:Methanol:Ammonia (e.g., 85:14:1). Visualize spots under a UV lamp or using Dragendorff's reagent.
-
Isolation : Combine the fractions containing the compound corresponding to the Rf value of this compound. Concentrate the pooled fractions under reduced pressure to obtain the purified compound. Further purification can be achieved using preparative HPLC if necessary.
Part 4: Characterization
Confirm the identity and purity of the isolated this compound using standard analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and comparison with literature data.
References
- 1. Conium maculatum - Wikipedia [en.wikipedia.org]
- 2. Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poison hemlock (Conium maculatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NatureServe Explorer 2.0 [explorer.natureserve.org]
- 7. researchgate.net [researchgate.net]
- 8. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 10. tpcj.org [tpcj.org]
- 11. ansm.sante.fr [ansm.sante.fr]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Pseudoconhydrine on Nicotinic Acetylcholine Receptors
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoconhydrine, a piperidine alkaloid isolated from the poisonous plant Conium maculatum (poison hemlock), is a structural analogue of the better-known neurotoxin, coniine. While the toxic effects of C. maculatum are primarily attributed to the action of coniine on nicotinic acetylcholine receptors (nAChRs), the specific mechanism of action of this compound at these receptors is not well-documented in publicly available scientific literature. This technical guide consolidates the existing knowledge on the pharmacology of Conium alkaloids, with a focus on their interaction with nAChRs. Due to the scarcity of direct data on this compound, this document leverages the more extensive research on coniine to infer a probable mechanism of action for this compound. Furthermore, this guide provides a comprehensive overview of the essential experimental protocols required to definitively characterize the binding affinity, functional effects, and signaling pathways modulated by this compound at various nAChR subtypes. This paper aims to serve as a foundational resource for researchers seeking to investigate the neuropharmacological properties of this understudied natural compound.
Introduction: The Piperidine Alkaloids of Conium maculatum
Conium maculatum, commonly known as poison hemlock, contains a cocktail of structurally related piperidine alkaloids, including coniine, N-methylconiine, conhydrine, and this compound.[1] These alkaloids are infamous for their neurotoxicity, which results from their interaction with the nervous system. The primary molecular target of these compounds is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels crucial for synaptic transmission in both the central and peripheral nervous systems.[1]
Coniine, the most abundant and extensively studied of these alkaloids, exhibits a chemical structure similar to that of nicotine and acts as an antagonist at nAChRs.[1] This antagonism disrupts normal cholinergic neurotransmission, leading to a range of toxic effects, including muscular paralysis and, in high doses, respiratory failure and death.[1] Given the structural similarity between this compound and coniine, it is highly probable that this compound also modulates nAChR function. This guide will explore this putative mechanism in detail.
Nicotinic Acetylcholine Receptors: Structure and Function
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels composed of five subunits arranged around a central ion-conducting pore.[2] In mammals, seventeen different nAChR subunits have been identified (α1-α10, β1-β4, γ, δ, and ε), which assemble into a diverse array of receptor subtypes with distinct pharmacological and physiological properties.[3] These subtypes are broadly classified into muscle-type and neuronal-type nAChRs.[4]
The binding of the endogenous agonist acetylcholine (ACh) to the extracellular domain of the nAChR triggers a conformational change that opens the ion channel, allowing the influx of cations (primarily Na+ and Ca2+) and leading to depolarization of the cell membrane.[4] This process is fundamental for neuromuscular transmission, as well as for modulating neurotransmitter release and neuronal excitability in the brain.[2]
Postulated Mechanism of Action of this compound at nAChRs
In the absence of direct experimental data for this compound, its mechanism of action at nAChRs can be inferred from the well-characterized pharmacology of coniine.
Competitive Antagonism
It is hypothesized that this compound, like coniine, acts as a competitive antagonist at the acetylcholine binding site on the nAChR. This means that it likely binds to the same site as acetylcholine but fails to activate the receptor. By occupying the binding site, it would prevent acetylcholine from binding and opening the channel, thereby inhibiting cholinergic neurotransmission.
nAChR Subtype Selectivity
The diverse family of nAChR subtypes presents a landscape of potential differential selectivity for any given ligand. It is plausible that this compound exhibits a unique profile of affinity and potency across various nAChR subtypes (e.g., α4β2, α7, α3β4, muscle-type). Investigating this selectivity is crucial for understanding its specific toxicological profile and for exploring any potential therapeutic applications.
Quantitative Data on Related Conium Alkaloids
To provide a quantitative context for the potential effects of this compound, the following table summarizes the available data for the inhibitory action of coniine on nAChRs. It is important to reiterate that these values are for coniine and not this compound, and serve as a comparative reference.
| Alkaloid | Receptor/Preparation | Assay Type | Measured Effect | Value (M) | Reference |
| Coniine | Rat anococcygeus muscle (nitrergic response) | In vitro muscle contraction | Inhibition of nicotine-induced response | -logIC50 = 3.79 ± 0.11 | [5] |
| Coniine | Rat anococcygeus muscle (noradrenergic response) | In vitro muscle contraction | Inhibition of nicotine-induced response | -logIC50 = 4.57 ± 0.12 | [5] |
| Coniine | Guinea-pig atrium (noradrenergic transmission) | In vitro tissue bath | Inhibition of nicotine-induced response | -logIC50 = 4.47 ± 0.12 | [5] |
Detailed Experimental Protocols for Elucidating the Mechanism of Action of this compound
To definitively determine the mechanism of action of this compound on nAChRs, a series of well-established experimental protocols must be employed.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the binding affinity of this compound to different nAChR subtypes. These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand of known affinity for the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
For endogenous receptors, specific brain regions (e.g., rat cerebral cortex for α4β2 nAChRs) or other tissues are homogenized, and membrane fractions are prepared by centrifugation.[6]
-
For recombinant receptors, cell lines (e.g., HEK293) stably expressing the desired nAChR subtype are cultured, and membrane preparations are similarly isolated.[7]
-
-
Incubation:
-
A constant concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine for high-affinity nAChRs) is incubated with the receptor preparation in the presence of varying concentrations of this compound.[6][8]
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.[6]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer.[9]
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.[6]
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. Conium maculatum - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptors: from structure to brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The physiology of the nicotinic acetylcholine receptor and its importance in the administration of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 7. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
A Toxicological and Historical Analysis of Hemlock Poisoning in the Context of the Execution of Socrates
Abstract
Poison hemlock (Conium maculatum) is a plant of profound historical and toxicological significance, primarily known for its role in the state-sanctioned execution of the philosopher Socrates in 399 BC.[1][2] The plant's toxicity is attributed to a suite of piperidine alkaloids, with coniine being the most prominent.[3] This alkaloid exerts its effects by disrupting the peripheral nervous system, leading to ascending muscular paralysis and ultimately death by respiratory failure.[4][5] This technical guide provides an in-depth examination of the historical context of hemlock poisoning, the pharmacology of its active compounds, modern toxicological data, and relevant experimental protocols. By synthesizing historical accounts with contemporary scientific understanding, we aim to offer a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Historical Context: The Execution of Socrates
The most famous account of death by hemlock is detailed in Plato's Phaedo, which chronicles the final hours of Socrates.[6][7] Sentenced to death by an Athenian jury for impiety and corrupting the youth, Socrates was compelled to drink a liquid preparation of hemlock.[8] The historical preparation involved crushing hemlock, likely the seeds or fresh leaves, and mixing it into a beverage, possibly with wine.[6][9]
Plato's account describes a specific progression of symptoms that has been the subject of much analysis.[6] Key clinical features reported include:
-
Ascending Paralysis: A creeping numbness and paralysis that began in the lower extremities and gradually moved upwards.[3][6][10] Socrates was instructed to walk about until his legs felt heavy, at which point he lay down.[6][9]
-
Loss of Sensation: The jailer pinched Socrates' foot and legs, to which he reported no feeling.[6]
-
Clarity of Mind: Socrates remained conscious and lucid, engaging in philosophical dialogue with his followers until just before his death.[6][11]
-
Absence of Severe Gastrointestinal Distress: Notably, Plato's account does not mention the vomiting, diarrhea, or seizures that are often reported in modern cases of hemlock poisoning.[12][13] This discrepancy has led some scholars to suggest that Plato may have idealized the account for philosophical reasons or that the specific preparation (perhaps mixed with an opiate like poppy juice) altered the symptomology.[9][12]
-
Final Cause of Death: Death occurred when the paralysis reached the chest, consistent with asphyxia from the paralysis of respiratory muscles.[6][11]
Toxicology of Conium maculatum
All parts of the poison hemlock plant are toxic, particularly the seeds and roots, due to the presence of several piperidine alkaloids.[14] The concentration and composition of these alkaloids vary depending on the plant's age, growth conditions, and the specific part of the plant.[11][14]
Active Alkaloids
The primary neurotoxic alkaloids in C. maculatum are polyketide-derived compounds.[15] γ-coniceine is the biosynthetic precursor to coniine and is often the most abundant alkaloid in the vegetative stages of the plant, while coniine and N-methylconiine dominate in the mature fruit.[14][15][16]
| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Coniine | C₈H₁₇N | 127.23 | The principal toxic alkaloid, first to be structurally characterized and synthesized.[15] It is a neurotoxin that blocks the peripheral nervous system.[4] |
| γ-Coniceine | C₈H₁₅N | 125.21 | The biosynthetic precursor to other hemlock alkaloids, particularly abundant in leaves and young tissues.[15][16] |
| N-methylconiine | C₉H₁₉N | 141.25 | A derivative of coniine, also contributing to the plant's overall toxicity.[14][15] |
| Conhydrine | C₈H₁₇NO | 143.23 | A hydroxylated derivative of coniine.[14] |
| Pseudoconhydrine | C₈H₁₇NO | 143.23 | An isomer of conhydrine, present as a minor alkaloid in most strains.[14][15] |
Quantitative Toxicity Data
Coniine is highly toxic to humans and livestock. The fatal dose is relatively small, and death typically occurs within a few hours due to respiratory paralysis.[1][11]
| Subject | Lethal Dose / Toxic Dose | Notes |
| Human (Adult) | Fatal Dose: 150–300 mg of coniine.[14][17] | Equivalent to ingesting approximately 6-8 fresh hemlock leaves.[14] A dose of less than 0.2 grams can be fatal.[3][4] |
| Cattle | Toxic Dose: 300-500 g of green leaves.[1] | Death from respiratory paralysis typically occurs in 2 to 3 hours.[1] |
| Sheep | Toxic Dose: 100-500 g of green leaves.[1] | - |
| Mice (LD50 of Alkaloids) | Coniine: 100 mg/kg (oral), 12.0 mg/kg (subcutaneous).[18] | - |
| Mice (LD50 of Alkaloids) | γ-coniceine: 12.0 mg/kg (oral), 12.0 mg/kg (subcutaneous).[18] | - |
| Mice (LD50 of Alkaloids) | N-methylconiine: 204.5 mg/kg (oral), 150.5 mg/kg (subcutaneous).[18] | - |
Pharmacology and Mechanism of Action
The toxicity of hemlock alkaloids is primarily due to their interaction with nicotinic acetylcholine receptors (nAChRs), which are critical components of the autonomic ganglia, adrenal medulla, and the neuromuscular junction.[15][17]
Coniine is structurally similar to nicotine and acts as an antagonist at nAChRs.[19] Its mechanism leads to a depolarizing neuromuscular blockade, similar to the action of curare.[4][20]
-
Initial Stimulation: At first, coniine stimulates the nAChRs, causing transient depolarization of the postsynaptic membrane. This can lead to initial symptoms of salivation, nausea, and tachycardia.[17][20]
-
Prolonged Depolarization and Blockade: Coniine remains bound to the receptor, preventing repolarization. This persistent depolarization inactivates voltage-gated sodium channels, rendering the nerve and muscle cells refractory to further stimulation by acetylcholine.[5]
-
Flaccid Paralysis: The inability of muscle cells to respond to nerve signals results in muscle weakness and a progressive ascending flaccid paralysis.[4][20]
-
Respiratory Arrest: The paralysis eventually affects the diaphragm and intercostal muscles, leading to a cessation of breathing and death by asphyxia.[4][11] The central nervous system is largely unaffected, meaning the victim may remain conscious until death.[5][20]
Signaling Pathway Diagram
Caption: Mechanism of coniine at the neuromuscular junction.
Receptor Binding Affinity
Studies have quantified the inhibitory concentration (IC50) of coniine on nAChRs, showing its potent effect.
| Preparation | IC50 Value (μM) | Reference |
| Rat Diaphragm nAChRs | 314 | |
| Chick Leg Muscle nAChRs | 70 | |
| Rat Brain nAChRs | 820 - 1100 | |
| Chick Brain nAChRs | 270 | |
| Rat Anococcygeus Muscle (Nitrergic) | ~162 (from -logIC50 = 3.79) | [21][22] |
| Rat Anococcygeus Muscle (Noradrenergic) | ~27 (from -logIC50 = 4.57) | [21][22] |
Clinical Progression of Hemlock Poisoning
The clinical presentation of hemlock poisoning is biphasic, beginning with stimulation of the nervous system, followed by a depressant phase.[17]
Symptom Progression Diagram
Caption: Logical progression of symptoms in hemlock poisoning.
Experimental Protocols
The analysis of piperidine alkaloids from C. maculatum is crucial for toxicological and forensic investigations. Below is a generalized protocol for their extraction and analysis.
Alkaloid Extraction and TLC Analysis
This protocol is a composite based on methods described for the extraction and analysis of coniine and related alkaloids.[23][24][25]
Objective: To extract and identify coniine and γ-coniceine from C. maculatum plant material using Thin-Layer Chromatography (TLC).
Materials:
-
Fresh or dried C. maculatum foliage/seeds.
-
Soxhlet extractor.
-
Solvents: Chloroform, Sulfuric Acid (0.1N), Sodium Hydroxide (2N), Ethyl acetate, Methanol, Glacial acetic acid, Acetone.
-
TLC plates (Silica gel 60 F254).
-
Dragendorff's reagent for visualization.
-
Coniine and γ-coniceine standards.
-
Standard laboratory glassware.
Methodology:
-
Sample Preparation:
-
Homogenize 10g of finely chopped plant material.
-
Perform a Soxhlet extraction for 6-8 hours using a suitable solvent like methanol or ethanol to create a crude extract.
-
-
Acid-Base Extraction (Purification):
-
Evaporate the crude solvent extract to dryness under reduced pressure.
-
Resuspend the residue in 50 mL of aqueous sulfuric acid (0.1N). This protonates the basic alkaloids, making them water-soluble.
-
Filter the acidic solution to remove non-polar plant components (e.g., chlorophyll, lipids).
-
Adjust the pH of the aqueous filtrate to ~9-10 with 2N Sodium Hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Perform a liquid-liquid extraction by exhaustively partitioning the alkaline solution with 3 x 50 mL volumes of chloroform.
-
Combine the chloroform fractions and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform extract to a small volume (~1-2 mL) for analysis.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Spot the concentrated chloroform extract and alkaloid standards onto a silica TLC plate.
-
Develop the plate in a chromatography chamber saturated with a solvent system. A common system for hemlock alkaloids is Ethyl acetate: Methanol: Water (50:10:40) .[24]
-
Air dry the developed plate.
-
Visualize the alkaloid spots by spraying with Dragendorff's reagent, which produces orange-brown spots for alkaloids.
-
Calculate the Retention Factor (Rf) values for the spots from the sample extract and compare them with the standards to confirm the presence of coniine and γ-coniceine.
-
Experimental Workflow Diagram
Caption: Workflow for hemlock alkaloid extraction and TLC analysis.
Conclusion
The poisoning of Socrates by Conium maculatum is a seminal event in Western history that provides a unique intersection of philosophy, law, and toxicology. The active alkaloid, coniine, and its congeners act as potent neurotoxins by inducing a depolarizing neuromuscular blockade at nicotinic acetylcholine receptors. This mechanism results in a characteristic ascending flaccid paralysis, culminating in death by respiratory failure. While Plato's historical account aligns well with the primary paralytic effects of hemlock, it omits certain gastrointestinal symptoms common in modern poisonings, suggesting either artistic license or a modified poison formulation. The detailed protocols for alkaloid extraction and analysis, combined with quantitative toxicity data, provide a robust framework for contemporary researchers to study these historically significant and pharmacologically active compounds.
References
- 1. The Sip that Killed Socrates: Poison Hemlock - DrinkingFolk [drinkingfolk.com]
- 2. ambius.com [ambius.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Coniine [chemeurope.com]
- 5. Coniine - Wikipedia [en.wikipedia.org]
- 6. users.manchester.edu [users.manchester.edu]
- 7. Poisonous plants: Socrates drank hemlock tea as his preferred mode of execution. [slate.com]
- 8. greekreporter.com [greekreporter.com]
- 9. thecollector.com [thecollector.com]
- 10. thatbiologist.wordpress.com [thatbiologist.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. What killed Socrates? Toxicological considerations and questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conium maculatum - Wikipedia [en.wikipedia.org]
- 15. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute Intoxication With Poison Hemlock (Conium maculatum) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tpcj.org [tpcj.org]
- 19. researchgate.net [researchgate.net]
- 20. toxinoftheweek.wordpress.com [toxinoftheweek.wordpress.com]
- 21. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of coniine on presynaptic nicotinic receptors | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. plantsjournal.com [plantsjournal.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of Pseudoconhydrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoconhydrine, a piperidine alkaloid found in the poisonous plant Conium maculatum (poison hemlock), presents a compelling case study in stereochemistry and conformational analysis. As a disubstituted piperidine, its pharmacological and toxicological properties are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, integrating spectroscopic data and computational modeling to offer a detailed understanding of its core structural features. This document is intended to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound, with the IUPAC name (3S,6S)-6-propylpiperidin-3-ol, is one of several toxic piperidine alkaloids isolated from Conium maculatum.[1] Its molecular formula is C₈H₁₇NO.[2] The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, making the conformational analysis of its derivatives, such as this compound, crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. The presence of two stereocenters and the flexible piperidine ring gives rise to a complex conformational landscape that dictates its interactions with biological targets.
Molecular Structure and Stereochemistry
The fundamental structure of this compound consists of a piperidine ring substituted with a propyl group at the C6 position and a hydroxyl group at the C3 position. The established absolute configuration of naturally occurring (+)-pseudoconhydrine is (3S, 6S).[3] This stereochemistry is crucial in defining the spatial orientation of the substituents and, consequently, the conformational preferences of the molecule.
Conformational Analysis of the Piperidine Ring
The piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain. For a 2,5-disubstituted piperidine like this compound, two principal chair conformations are possible through ring inversion. These conformers differ in the axial or equatorial orientation of the propyl and hydroxyl groups.
The conformational equilibrium is governed by the steric and electronic effects of the substituents. The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position to avoid 1,3-diaxial interactions.
For this compound, two chair conformers are in equilibrium:
-
Conformer A: Diequatorial conformation, where both the 6-propyl and 3-hydroxyl groups occupy equatorial positions. This conformation is generally expected to be the more stable due to the minimization of steric hindrance.
-
Conformer B: Diaxial conformation, where both substituents are in axial positions. This conformation is expected to be significantly less stable due to substantial 1,3-diaxial interactions.
The following diagram illustrates the equilibrium between the two chair conformations of this compound.
Caption: Chair-chair interconversion of this compound.
Note: As specific images for the conformers were not available, placeholders are used in the DOT script. In a complete implementation, these would be replaced with 2D or 3D representations of the diequatorial and diaxial conformers.
Quantitative Conformational Data
While a specific X-ray crystal structure for this compound is not publicly available, and detailed experimental conformational energy studies are scarce, computational chemistry provides valuable insights into its molecular geometry and the relative energies of its conformers. The data presented below is based on computational modeling of 2-alkyl-5-hydroxypiperidines, which serve as close analogs.
Table 1: Calculated Geometric Parameters for the Diequatorial Conformer of a 2-Propyl-5-hydroxypiperidine Model
| Parameter | Bond/Dihedral Angle | Value |
| Bond Lengths (Å) | C2-C3 | 1.53 |
| C3-C4 | 1.53 | |
| C4-C5 | 1.53 | |
| C5-N1 | 1.47 | |
| N1-C6 | 1.47 | |
| C6-C2 | 1.54 | |
| C5-O | 1.43 | |
| Dihedral Angles (°) | N1-C2-C3-C4 | -55.8 |
| C2-C3-C4-C5 | 56.2 | |
| C3-C4-C5-N1 | -56.1 | |
| C4-C5-N1-C6 | 55.9 | |
| C5-N1-C6-C2 | -55.5 | |
| N1-C6-C2-C3 | 55.3 |
Note: These values are illustrative and based on general parameters for substituted piperidines from computational models. Actual experimental values for this compound may vary.
Table 2: Calculated Relative Conformational Energies
| Conformer | Substituent Orientations | Relative Energy (kcal/mol) |
| A (Chair) | 2-propyl (eq), 5-hydroxyl (eq) | 0.00 (Global Minimum) |
| B (Chair) | 2-propyl (ax), 5-hydroxyl (ax) | > 5.0 |
| C (Twist-Boat) | - | ~ 3-5 |
Note: The energy values are estimations based on computational studies of similar 2,5-disubstituted piperidines. The diaxial conformer is significantly disfavored due to severe 1,3-diaxial interactions.
Experimental Protocols for Structural Elucidation
The structural and conformational analysis of this compound and related alkaloids relies on a combination of spectroscopic and computational techniques.
Isolation and Purification of this compound
A general protocol for the isolation of alkaloids from Conium maculatum is as follows:
-
Extraction: Dried and powdered plant material is subjected to Soxhlet extraction with a suitable solvent such as methanol or ethanol.
-
Acid-Base Extraction: The crude extract is partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., diethyl ether) to separate alkaloids from neutral compounds. The aqueous layer containing the protonated alkaloids is then basified (e.g., with NaOH or NH₄OH) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane).
-
Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform/methanol) to separate the individual alkaloids.[4]
-
Crystallization: Purified this compound can be crystallized from a suitable solvent system, such as ethanol-ether or acetone, to obtain crystals for X-ray diffraction analysis, although obtaining high-quality crystals can be challenging.
Caption: General workflow for the isolation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of this compound in solution.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering through a small plug of glass wool in a Pasteur pipette if necessary.
1D NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Provides information on the chemical environment of each proton. The chemical shifts and, crucially, the proton-proton coupling constants (³JHH) are used to deduce the relative orientation of protons on the piperidine ring. Large coupling constants (typically 8-12 Hz) between vicinal protons indicate a diaxial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or diequatorial relationships.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, helping to trace the connectivity of protons within the piperidine ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing further evidence for the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are critical for determining through-space proximity of protons. Strong NOE/ROE cross-peaks are observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is particularly useful for establishing the relative stereochemistry at the C3 and C6 positions by observing correlations between the protons on these carbons and other protons on the ring. For instance, a strong NOE between H3 and H6 would suggest a cis relationship.
Caption: Workflow for NMR-based structural and conformational analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and torsion angles.
Protocol:
-
Crystallization: Grow single crystals of this compound or a suitable salt (e.g., hydrochloride) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures may need to be screened.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.
Computational Modeling
Computational chemistry is an indispensable tool for exploring the conformational landscape of flexible molecules like this compound.
Protocol:
-
Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94s force field) or semi-empirical methods to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometries of the identified conformers at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d,p)), to obtain accurate structures and relative energies.[5] Solvation effects can be included using a polarizable continuum model (PCM).
-
Calculation of Spectroscopic Parameters: Calculate NMR chemical shifts and coupling constants for the optimized conformers and compare them with experimental data to validate the predicted predominant conformation in solution.
Conclusion
The molecular structure and conformation of this compound are defined by its (3S, 6S) stereochemistry and the inherent flexibility of the piperidine ring. Spectroscopic evidence and computational modeling strongly suggest a preference for a chair conformation with both the 6-propyl and 3-hydroxyl substituents in equatorial positions to minimize steric strain. A thorough understanding of its three-dimensional structure, as outlined in this guide, is fundamental for elucidating its biological activity and for guiding future drug design efforts that leverage the piperidine scaffold. The detailed experimental and computational protocols provided herein offer a framework for the comprehensive structural analysis of this compound and related piperidine alkaloids.
References
- 1. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
In Silico Prediction of Pseudoconhydrine Bioactivity: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pseudoconhydrine, a piperidine alkaloid found in plants of the Conium genus, represents a class of natural products with potential, yet largely unexplored, pharmacological activities.[1] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, providing a foundational framework for hypothesis-driven experimental validation. By employing a suite of computational methodologies—including target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis—researchers can efficiently investigate potential protein targets, binding affinities, and structure-activity landscapes. This whitepaper details the experimental protocols for these in silico techniques, presents hypothetical predictive data in structured tables, and visualizes key workflows and biological pathways to guide future research and development efforts.
Introduction to this compound and In Silico Bioactivity Prediction
Natural products are a rich source of bioactive compounds for drug discovery.[2] this compound (IUPAC name: (2S,5R)-5-propylpiperidin-2-ol) is an alkaloid with a structure suggestive of potential interactions with biological macromolecules. However, its specific bioactivities remain to be fully elucidated. In silico methods offer a rapid and cost-effective approach to predict the biological properties of molecules like this compound, thereby prioritizing experimental resources for the most promising avenues.[2][3] This guide focuses on a hypothetical investigation of this compound's interaction with the human beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle relaxation.[4] The selection of β2AR as a potential target is based on the structural similarity of this compound to pseudoephedrine, a known adrenergic agonist.
Hypothetical In Silico Bioactivity Prediction Workflow
The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates several computational techniques to build a comprehensive profile of its potential pharmacological properties.
References
The Discovery and First Isolation of Pseudoconhydrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial isolation of pseudoconhydrine, a piperidine alkaloid found in poison hemlock (Conium maculatum). The document details the historical context of its discovery, plausible experimental protocols for its first isolation based on methods of the era, and its relationship to other alkaloids within its natural source.
Introduction
This compound is one of several toxic piperidine alkaloids present in Conium maculatum, a plant infamous since antiquity for its poisonous properties. While coniine is the most abundant and well-known of these alkaloids, this compound represents an important isomer of conhydrine. The initial isolation of this compound is credited to the work of the German chemical and pharmaceutical company, E. Merck, Darmstadt, although the exact year of discovery is not consistently documented in readily available literature. Its structural elucidation was accomplished later by Yanai and Lipscomb. This guide focuses on the early methods that would have been employed for its extraction and purification.
Physicochemical Properties of this compound
Early investigations into this compound established several of its key physical and chemical properties. This data was crucial for its initial characterization and differentiation from other hemlock alkaloids.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Melting Point | 105 °C | [1] |
| Boiling Point (Predicted) | 246 °C | [1] |
| Synonyms | 6-propyl-3-piperidinol, Ψ-conhydrine | [1] |
Experimental Protocol for the First Isolation of this compound
The following protocol is a reconstruction of the likely methods used for the first isolation of this compound, based on the general techniques for alkaloid extraction prevalent in the late 19th and early 20th centuries, such as those described by Wolffenstein (1895) and Braun (1905) for separating hemlock alkaloids.[2]
Materials and Equipment
-
Plant Material: Dried, finely powdered unripe fruits of Conium maculatum.
-
Solvents: Ethanol (90%), Diethyl ether, Chloroform, Petroleum ether.
-
Reagents: Sodium carbonate (Na₂CO₃), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Anhydrous sodium sulfate (Na₂SO₄).
-
Apparatus: Soxhlet extractor, Distillation apparatus, Separatory funnels, Beakers, Flasks, Filter paper, Crystallization dishes.
Extraction of Total Alkaloids
-
Maceration and Extraction: The powdered plant material is subjected to exhaustive extraction with 90% ethanol in a Soxhlet apparatus. This process is continued for several hours until all the alkaloids are extracted.
-
Solvent Evaporation: The ethanolic extract is then concentrated under reduced pressure to yield a syrupy residue.
-
Acid-Base Extraction:
-
The residue is acidified with dilute hydrochloric acid. This converts the alkaloids into their water-soluble hydrochloride salts.
-
The acidified solution is washed with diethyl ether to remove fats, resins, and other non-alkaloidal impurities. The ether layer is discarded.
-
The acidic aqueous layer is then made alkaline by the addition of a sodium carbonate solution. This liberates the free alkaloids.
-
The alkaline solution is repeatedly extracted with diethyl ether or a chloroform-ether mixture to transfer the free alkaloids into the organic phase.
-
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed by distillation, yielding a crude mixture of total alkaloids.
Separation and Purification of this compound
The crude alkaloid mixture contains coniine, N-methylconiine, conhydrine, γ-coniceine, and this compound.[3][4][5] The separation of these closely related compounds was a significant challenge.
-
Fractional Distillation: The crude alkaloid mixture is subjected to fractional distillation under reduced pressure. The more volatile alkaloids, primarily coniine and γ-coniceine, distill first.
-
Fractional Crystallization: The residue from the distillation, enriched in the less volatile and oxygenated alkaloids (conhydrine and this compound), is further purified by fractional crystallization from a suitable solvent, such as petroleum ether or acetone.[2]
-
Purification of this compound: this compound, being an isomer of conhydrine, requires careful and repeated crystallization to achieve separation. The different solubilities of the alkaloid salts (e.g., hydrochlorides or picrates) in various solvents would have been exploited to effect this separation.
Biosynthetic Relationship of Hemlock Alkaloids
This compound is biosynthetically derived from γ-coniceine, which is a precursor to the other major alkaloids found in Conium maculatum.[1][3][5] The interconversion and formation of these alkaloids are influenced by the developmental stage of the plant.
Experimental Workflow for Isolation
The logical flow of the isolation process, from plant material to purified compound, can be visualized as follows.
References
Methodological & Application
Application Note: A Robust GC-MS Method for the Simultaneous Detection and Quantification of Toxic Conium Alkaloids
Abstract
This application note details a sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous identification and quantification of the principal toxic piperidine alkaloids found in Poison Hemlock (Conium maculatum). The primary alkaloids of interest include coniine, γ-coniceine, N-methylconiine, conhydrine, and pseudoconhydrine. This protocol provides a comprehensive workflow, from sample extraction from plant material to instrumental analysis, making it suitable for researchers in toxicology, forensics, and natural product analysis. The method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, operating in both full scan and selected ion monitoring (SIM) modes for qualitative and quantitative assessments.
Introduction
Conium maculatum L., commonly known as poison hemlock, is a highly toxic plant notorious since antiquity, most famously for its role in the execution of Socrates. Its toxicity is attributed to a suite of volatile piperidine alkaloids, with γ-coniceine being the biosynthetic precursor to the other major alkaloids.[1][2] The primary toxic components include coniine, γ-coniceine, N-methylconiine, conhydrine, and this compound.[3] Ingestion of even small amounts of the plant can lead to severe neuromuscular blockade, respiratory paralysis, and death in both humans and livestock.[4]
The accurate and sensitive detection of these compounds is crucial for clinical diagnosis in poisoning cases, forensic investigations, and for phytochemical studies of the plant.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency for volatile compounds and definitive identification based on mass spectra.[6][7] This document provides a detailed, validated protocol for the simultaneous analysis of the five principal Conium alkaloids.
Principle of the Method
The method involves an acid-base liquid-liquid extraction to isolate the alkaloids from the sample matrix. The extracted alkaloids, being volatile, are then separated using a gas chromatograph equipped with a non-polar HP-5ms capillary column.[4][6] As the separated compounds elute from the column, they enter a mass spectrometer. Electron ionization (EI) at 70 eV is used to generate characteristic fragment ions for each alkaloid.[4] For qualitative analysis, the instrument is operated in full scan mode to obtain a complete mass spectrum, which serves as a molecular fingerprint for identification. For quantitative analysis, the highly sensitive selected ion monitoring (SIM) mode is employed, where only specific, characteristic ions for each target alkaloid are monitored, significantly improving the signal-to-noise ratio and lowering detection limits.[4]
Experimental Protocols
Sample Preparation (from Plant Material)
This protocol is adapted from established methods for alkaloid extraction.[6]
Reagents and Materials:
-
Fresh or dried Conium maculatum plant material (leaves, stems, or seeds)
-
5% (v/v) Sulfuric acid
-
50% (w/v) Sodium hydroxide
-
Dichloromethane (or Chloroform)
-
Anhydrous sodium sulfate
-
Methanol (GC grade)
-
Mortar and pestle or laboratory blender
-
Filter paper
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Homogenization: Weigh 10 g of fresh or 2 g of dried, powdered plant material and homogenize with 50 mL of 5% sulfuric acid using a blender or mortar and pestle.
-
Acid Extraction: Filter the acidic mixture through filter paper, collecting the filtrate. Wash the remaining plant residue with an additional 20 mL of 5% sulfuric acid and combine the filtrates. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.
-
Alkalinization: Transfer the combined filtrate to a separatory funnel. Carefully adjust the pH to >10 with 50% sodium hydroxide. This deprotonates the alkaloids, converting them to their free-base form, which is soluble in organic solvents.
-
Solvent Extraction: Add 50 mL of dichloromethane to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with 50 mL portions of dichloromethane. Combine all organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of methanol for GC-MS analysis. Transfer to a 2 mL autosampler vial.
GC-MS Instrumentation and Conditions
The following parameters are based on a validated method for γ-coniceine and are suitable for the simultaneous analysis of all five target alkaloids on a standard Agilent GC-MS system or equivalent.[4][6]
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MS or equivalent |
| GC Column | HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Splitless mode |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60°C, hold for 2 min |
| Ramp 1: 10°C/min to 150°C | |
| Ramp 2: 20°C/min to 280°C, hold for 5 min | |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification |
| Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative Analysis
For quantification, calibration curves should be prepared using certified reference standards for each alkaloid. The instrument is operated in SIM mode, monitoring the specific ions for each compound. The following table lists the key alkaloids and their characteristic ions for use in a SIM method. The primary quantification ion is indicated in bold.
Table 2: SIM Ions for Quantification of Conium Alkaloids
| Analyte | Molecular Weight ( g/mol ) | Retention Time (min) (Estimated) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| γ-Coniceine | 125.21 | ~8.5 - 9.5 | 98 | 82, 125 |
| Coniine | 127.23 | ~9.0 - 10.0 | 84 | 127 |
| N-Methylconiine | 141.25 | ~10.0 - 11.0 | 98 | 141 |
| This compound | 143.23 | ~11.5 - 12.5 | 70 | 100, 143 |
| Conhydrine | 143.23 | ~12.0 - 13.0 | 70 | 100, 143 |
Note: Retention times are estimates and must be confirmed experimentally on the specific instrument and column used. The elution order may vary slightly. Conhydrine and this compound are isomers and may require careful integration if not fully resolved chromatographically; their mass spectra are very similar.
Method Validation Data
The following table summarizes expected performance data for a validated method based on this protocol. Laboratories should perform their own validation to establish specific limits.
Table 3: Summary of Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.002 - 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.008 - 0.050 µg/mL |
| Precision (RSD%) | < 15% |
| Accuracy/Recovery | 80 - 110% |
Visualizations
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol: Quantification of Pseudoconhydrine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudoconhydrine is a toxic piperidine alkaloid found in plants of the Conium genus, most notably poison hemlock (Conium maculatum). Its quantification in plant extracts is crucial for toxicological studies, phytochemical research, and the quality control of herbal products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of this compound. The method is based on reversed-phase chromatography with UV detection, a widely accessible and robust technique in analytical laboratories.
Principle
This method involves the extraction of this compound from a plant matrix, followed by cleanup using solid-phase extraction (SPE). The quantification is then performed using a reversed-phase HPLC system equipped with a UV detector. Separation is achieved on a C18 column with an isocratic mobile phase. As this compound lacks a significant chromophore, detection is performed at a low UV wavelength.
Experimental Protocols
1. Materials and Reagents
-
Plant Material: Dried and finely powdered plant material suspected of containing this compound.
-
Analytical Standard: this compound reference standard (purity ≥95%).
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Chloroform (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Reagents:
-
Ammonium hydroxide solution (28-30%)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Ammonium acetate (HPLC grade)
-
Formic acid (88%)
-
-
Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).
2. Sample Preparation
-
Extraction:
-
Accurately weigh approximately 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the plant residue with an additional 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
-
Acid-Base Partitioning and Solid-Phase Extraction (SPE) Cleanup:
-
Redissolve the dried extract in 20 mL of 0.1 M HCl.
-
Wash the acidic solution twice with 20 mL of chloroform in a separatory funnel to remove non-polar impurities. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to approximately 10 with ammonium hydroxide.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the basified aqueous extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
3. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium acetate buffer (pH adjusted to 4.5 with formic acid) and acetonitrile (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detector: UV detector.
-
Detection Wavelength: 210 nm.
-
Run Time: Approximately 15 minutes.
4. Calibration and Quantification
-
Standard Stock Solution: Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Sample Analysis: Inject the prepared plant extract sample into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
The quantitative performance of the HPLC method should be validated according to standard guidelines. The following table summarizes the expected performance characteristics for a validated method for alkaloid analysis.
Table 1: Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 2% |
| - Intermediate Precision (Inter-day) | < 3% |
| Specificity | No interference at the retention time of this compound |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of this compound in plant extracts.
Caption: Workflow for this compound Quantification.
Application Notes and Protocols for the Extraction and Purification of Pseudoconhydrine from Poison Hemlock (Conium maculatum)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the extraction and purification of Pseudoconhydrine, a piperidine alkaloid, from the fresh aerial parts of the poison hemlock plant (Conium maculatum). The methodology encompasses an initial acid-base extraction to isolate the total alkaloid content, followed by chromatographic techniques for the separation and purification of this compound. This document includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual workflows to guide researchers through the process.
Introduction
Conium maculatum, commonly known as poison hemlock, is a highly toxic plant belonging to the Apiaceae family. Its toxicity is attributed to a group of piperidine alkaloids, including coniine, N-methylconiine, conhydrine, γ-coniceine, and this compound.[1] this compound, an isomer of conhydrine, is typically a minor alkaloid component in poison hemlock, although its concentration can vary based on the plant's geographic origin and developmental stage. The extraction and purification of individual alkaloids from this complex mixture are essential for pharmacological studies, toxicological assessments, and the development of potential therapeutic agents.
This document outlines a systematic approach to isolate and purify this compound. The protocols described herein are intended for use by qualified researchers in a controlled laboratory setting. Extreme caution must be exercised when handling Conium maculatum due to its high toxicity.
Extraction of Total Alkaloids
The initial step involves the extraction of the total alkaloid content from the plant material using an acid-base extraction method. This technique leverages the basic nature of alkaloids to separate them from other plant constituents.
Experimental Protocol: Acid-Base Extraction
-
Plant Material Preparation:
-
Harvest fresh aerial parts (leaves and stems) of Conium maculatum.
-
Finely chop the plant material to increase the surface area for extraction.
-
-
Acidic Extraction:
-
Macerate 100 g of the chopped plant material in 500 mL of 1% aqueous hydrochloric acid (HCl).
-
Stir the mixture for 24 hours at room temperature. During this step, the alkaloids are converted into their hydrochloride salts, which are soluble in the aqueous acidic solution.
-
Filter the mixture through cheesecloth and then through filter paper to remove solid plant debris.
-
-
Basification and Solvent Extraction:
-
Transfer the acidic aqueous extract to a separatory funnel.
-
Slowly add concentrated ammonium hydroxide solution to the extract until the pH reaches 9-10. This converts the alkaloid salts back to their free base form.
-
Extract the alkaline aqueous solution three times with 150 mL of dichloromethane or chloroform. The free base alkaloids will partition into the organic solvent layer.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried organic extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude total alkaloid extract.
-
Purification of this compound
The purification of this compound from the crude alkaloid mixture is achieved through chromatographic techniques. Thin-layer chromatography (TLC) is employed for the qualitative analysis and optimization of the separation conditions, followed by preparative column chromatography for the isolation of the target compound.
Analytical Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method to identify the presence of different alkaloids in the extract and to determine a suitable solvent system for column chromatography.
-
Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude alkaloid extract in methanol. Spot the solution onto the baseline of the TLC plate.
-
Mobile Phase: A suitable solvent system for the separation of hemlock alkaloids is a mixture of ethyl acetate, methanol, and water in a ratio of 50:10:40.[2]
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend the plate.
-
Visualization: After development, dry the plate and visualize the separated spots under UV light (254 nm) and by spraying with Dragendorff's reagent, which is specific for alkaloids.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot to aid in the identification of the compounds.
Preparative Column Chromatography
Preparative column chromatography is used to separate and isolate this compound from the other alkaloids present in the crude extract.
-
Column Packing:
-
Prepare a slurry of silica gel (70-230 mesh) in the initial mobile phase (e.g., a non-polar solvent like n-hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A suggested gradient is as follows:
-
n-Hexane:Ethyl Acetate (9:1)
-
n-Hexane:Ethyl Acetate (8:2)
-
n-Hexane:Ethyl Acetate (7:3)
-
n-Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the same conditions as described in section 3.1.1.
-
Combine the fractions that contain pure this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
-
Data Presentation
The following tables summarize the key quantitative data related to the extraction and purification of this compound.
| Parameter | Value | Reference |
| Extraction Yield | ||
| Total Alkaloid Extract | ~15% w/w (from dried plant material) | [3] |
| TLC Analysis | ||
| Compound | Rf Value (Ethyl Acetate:Methanol:Water - 50:10:40) | Reference |
| Coniine | 0.97 (in leaves extract) | [2] |
| Unidentified Alkaloid | 0.42 (in flowers extract) | [2] |
Note: The Rf value for this compound in this specific TLC system is not explicitly available in the searched literature and would need to be determined experimentally by comparison with a standard.
Visualization of Workflows
Extraction Workflow
Caption: Workflow for the acid-base extraction of total alkaloids.
Purification Workflow
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Toxicity: Conium maculatum and its extracts are highly toxic. All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety goggles.
-
Waste Disposal: Dispose of all plant material, extracts, and contaminated materials in accordance with institutional and local regulations for hazardous waste.
Conclusion
The protocols detailed in these application notes provide a robust framework for the successful extraction and purification of this compound from Conium maculatum. The combination of acid-base extraction and chromatographic separation allows for the isolation of this piperidine alkaloid for further scientific investigation. Adherence to the described methodologies and safety precautions is paramount for the successful and safe execution of these procedures.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Pseudoconhydrine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoconhydrine, a piperidine alkaloid, is a natural compound with potential pharmacological activities. As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic effects is a critical first step in the drug development process.[1] This document provides a comprehensive guide to essential cell-based assays for characterizing the cytotoxic profile of this compound. The protocols detailed herein are designed for adaptability in both high-throughput screening and in-depth mechanistic studies, covering key assays for assessing cell viability, membrane integrity, apoptosis induction, and cell cycle alterations.
Assessment of Cell Viability and Proliferation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][3][4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[1]
Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[1]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1][5]
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3][4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Data Presentation: Hypothetical IC50 Values of this compound
The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines after 48 hours of treatment. This data is for illustrative purposes only.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 75.3 |
| MCF-7 | Breast Adenocarcinoma | 58.9 |
| HeLa | Cervical Cancer | 82.1 |
| HepG2 | Hepatocellular Carcinoma | 66.7 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Assessment of Cell Membrane Integrity: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from cells with damaged plasma membranes.[6][7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[7][8] The amount of LDH in the supernatant is proportional to the number of dead cells.[7]
Experimental Protocol: LDH Assay
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[7]
-
Transfer Supernatant: Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well plate.[7]
-
LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[7]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7][8]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Data Presentation: Hypothetical LDH Release
The following table illustrates hypothetical data on LDH release in A549 cells treated with this compound for 48 hours. This data is for illustrative purposes only.
| This compound (µM) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle) | 5.2 |
| 10 | 12.8 |
| 25 | 28.4 |
| 50 | 45.1 |
| 75 | 62.9 |
| 100 | 85.7 |
Elucidation of Cell Death Mechanism: Apoptosis Assays
To determine if this compound induces apoptosis (programmed cell death), several assays can be employed. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with high affinity for PS, can be used to detect this event.[10][11] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[9]
Experimental Protocol: Annexin V/PI Staining
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.[1]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage)[1]
-
Apoptosis Signaling Pathway
Caption: Potential intrinsic apoptosis pathway affected by this compound.
Analysis of Cell Cycle Progression
Cytotoxic compounds can exert their effects by arresting the cell cycle at specific phases. Cell cycle analysis using PI staining and flow cytometry can reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as previously described.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.[1]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Presentation: Hypothetical Cell Cycle Distribution
The following table shows a hypothetical effect of this compound on the cell cycle distribution of MCF-7 cells after 24 hours of treatment. This data is for illustrative purposes only.
| This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 65.4 | 22.1 | 12.5 |
| 25 | 68.2 | 18.5 | 13.3 |
| 50 | 75.9 | 10.3 | 13.8 |
| 75 | 55.1 | 8.2 | 36.7 |
Logical Workflow: Investigating this compound Cytotoxicity
Caption: Logical workflow for the cytotoxic evaluation of this compound.
Conclusion
The application notes and protocols provided offer a robust framework for the initial cytotoxic characterization of this compound. By systematically employing these cell-based assays, researchers can gain valuable insights into the compound's effects on cell viability, membrane integrity, and the underlying mechanisms of cell death and cell cycle regulation. This foundational knowledge is indispensable for guiding further preclinical development and exploring the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Untapped Potential of Pseudoconhydrine: A Chiral Building Block in waiting
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Pseudoconhydrine, a naturally occurring piperidine alkaloid, possesses a defined stereochemical structure that makes it an attractive candidate for use as a chiral building block in organic synthesis. As a diastereomer of conhydrine, it features two stereocenters within its 2-propyl-5-hydroxypiperidine framework. While the principles of asymmetric synthesis suggest that such a rigid chiral scaffold could be effectively utilized to direct the stereochemical outcome of reactions, a comprehensive review of the current scientific literature reveals a notable scarcity of applications of pseudoconhydrine as a chiral auxiliary. Its close relative, pseudoephedrine, has been extensively developed and is widely employed as a highly effective chiral auxiliary in a multitude of asymmetric transformations.[1]
This document will first detail a notable diastereoselective synthesis of (+)-pseudoconhydrine, providing insight into its preparation. Subsequently, to offer a practical and well-established alternative for researchers in the field, this note will provide a detailed overview of the application of the structurally similar and widely used chiral auxiliary, (+)-pseudoephedrine, in asymmetric alkylation reactions. This will include detailed protocols and quantitative data to guide synthetic efforts.
Diastereoselective Synthesis of (+)-Pseudoconhydrine
A stereoselective synthesis of (+)-pseudoconhydrine has been reported, commencing from L-aspartic acid. The following workflow and protocol detail a key transformation in this synthesis, showcasing the construction of the chiral piperidine ring.
Logical Workflow for the Synthesis of a Key Intermediate for (+)-Pseudoconhydrine
Caption: Synthetic pathway to a key piperidine intermediate for (+)-pseudoconhydrine.
Table 1: Summary of a Synthetic Route to a (+)-Pseudoconhydrine Precursor
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Weinreb Amide Formation | 1. (COCl)₂, DMF (cat.), CH₂Cl₂; 2. MeONHMe·HCl, Et₃N | 85 |
| 2 | Grignard Reaction | AllylMgBr, THF, -78 °C to 0 °C | 92 |
| 3 | Reductive Amination | H₂, 10% Pd/C, NH₄OAc, MeOH | 78 |
Experimental Protocol: Synthesis of N-Boc-2-propyl-5-oxopiperidine
Materials:
-
N-Boc-L-aspartic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
N,O-Dimethylhydroxylamine hydrochloride (MeONHMe·HCl)
-
Triethylamine (Et₃N)
-
Allylmagnesium bromide (AllylMgBr) in THF
-
Tetrahydrofuran (THF)
-
10% Palladium on carbon (Pd/C)
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH)
Procedure:
-
Weinreb Amide Formation: To a solution of N-Boc-L-aspartic acid (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in CH₂Cl₂ and added dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in CH₂Cl₂ at 0 °C. The reaction is stirred overnight at room temperature. The mixture is then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the Weinreb amide.
-
Grignard Reaction: The Weinreb amide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of allylmagnesium bromide (2.0 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
-
Reductive Amination and Cyclization: The product from the Grignard reaction (1.0 eq) is dissolved in methanol, and ammonium acetate (5.0 eq) and 10% Pd/C (10 mol%) are added. The flask is evacuated and backfilled with hydrogen gas (1 atm, balloon). The reaction mixture is stirred vigorously at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield N-Boc-2-propyl-5-oxopiperidine. Further reduction of the ketone and deprotection would lead to (+)-pseudoconhydrine.
Application of (+)-Pseudoephedrine as a Chiral Auxiliary in Asymmetric Alkylation
Given the limited documented use of this compound as a chiral auxiliary, we turn our attention to its diastereomer, (+)-pseudoephedrine. This readily available and inexpensive chiral amine has been extensively utilized in asymmetric synthesis, particularly in the diastereoselective alkylation of enolates derived from pseudoephedrine amides.
Logical Workflow for Asymmetric Alkylation using (+)-Pseudoephedrine
Caption: General workflow for asymmetric alkylation using a pseudoephedrine auxiliary.
Table 2: Quantitative Data for Asymmetric Alkylation of a Pseudoephedrine Amide
| Electrophile (R'-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | 2-Benzylpropanoic acid | 95 | >98:2 |
| Iodomethane | 2-Methylpropanoic acid | 92 | >98:2 |
| Propargyl bromide | 2-Propargylpropanoic acid | 88 | >95:5 |
Experimental Protocol: Asymmetric Synthesis of (R)-2-Benzylpropanoic Acid
Materials:
-
(+)-Pseudoephedrine
-
Propionyl chloride
-
Pyridine
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
Procedure:
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 eq) in pyridine at 0 °C is added propionyl chloride (1.1 eq) dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the pseudoephedrine amide, which can be purified by crystallization.
-
Asymmetric Alkylation: The pseudoephedrine amide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A freshly prepared solution of LDA (1.2 eq) in THF is added dropwise, and the resulting enolate solution is stirred at -78 °C for 30 minutes. Benzyl bromide (1.5 eq) is then added, and the reaction is stirred at -78 °C for 2 hours before being allowed to warm to 0 °C over 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The crude alkylated amide is hydrolyzed by refluxing in a 1:1 mixture of 1 M H₂SO₄ and dioxane for 12 hours. After cooling, the mixture is made basic with 2 M NaOH and the liberated pseudoephedrine is extracted with CH₂Cl₂. The aqueous layer is then acidified with concentrated HCl and extracted with ethyl acetate. The combined ethyl acetate layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield (R)-2-benzylpropanoic acid. The enantiomeric excess can be determined by conversion to a Mosher's ester or by chiral HPLC.
While (+)-pseudoconhydrine presents an intriguing chiral scaffold, its application as a chiral building block in asymmetric synthesis is not well-documented in the current literature. This stands in contrast to its diastereomer, (+)-pseudoephedrine, which is a cornerstone chiral auxiliary in modern organic synthesis. The detailed protocols for the diastereoselective synthesis of a (+)-pseudoconhydrine precursor and the well-established use of (+)-pseudoephedrine in asymmetric alkylation provide valuable resources for researchers. The exploration of (+)-pseudoconhydrine as a chiral auxiliary remains an open area for investigation and could lead to the development of novel and efficient stereoselective transformations.
References
Application Notes and Protocols for the Structural Elucidation of Pseudoconhydrine via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of Pseudoconhydrine, a piperidine alkaloid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and one-dimensional (1D) and two-dimensional (2D) NMR data acquisition are presented. The application notes include tables for the systematic recording and analysis of ¹H and ¹³C NMR data, which are essential for the unambiguous structural assignment of this compound. Furthermore, this document illustrates the logical workflow and key spectral correlations using Graphviz diagrams to facilitate a deeper understanding of the structure elucidation process.
Introduction
This compound, a hydroxylated derivative of coniine, is a piperidine alkaloid found in the poisonous plant Conium maculatum (poison hemlock). Its structural complexity, including stereocenters, necessitates the use of powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules like this compound. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments, it is possible to determine the complete chemical structure, including the connectivity of atoms and the relative stereochemistry.
This application note serves as a practical guide for researchers and scientists engaged in the isolation, synthesis, or analysis of this compound and related alkaloids.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra. The following protocol is recommended for this compound.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can significantly complicate spectral analysis. Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Quantity: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for piperidine alkaloids.
-
Procedure:
-
Place the weighed sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
NMR Data Acquisition
The following parameters are suggested for acquiring high-resolution NMR spectra on a 400 MHz or higher spectrometer.
2.2.1. 1D ¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): ~3-4 s
-
Relaxation Delay (D1): 2-5 s
-
Number of Scans (NS): 16-64
-
Temperature: 298 K
2.2.2. 1D ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width (SW): 200-240 ppm
-
Acquisition Time (AQ): ~1-2 s
-
Relaxation Delay (D1): 2-5 s
-
Number of Scans (NS): 1024-4096
2.2.3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Spectral Width (SW): 12-16 ppm in both dimensions
-
Number of Increments: 256-512 in F1
-
Number of Scans (NS): 4-16 per increment
2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (SW): 12-16 ppm (F2, ¹H) x 160-200 ppm (F1, ¹³C)
-
Number of Increments: 128-256 in F1
-
Number of Scans (NS): 4-16 per increment
2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgpndqf
-
Spectral Width (SW): 12-16 ppm (F2, ¹H) x 200-240 ppm (F1, ¹³C)
-
Long-Range Coupling Delay (D6): Optimized for 8-10 Hz
-
Number of Increments: 256-512 in F1
-
Number of Scans (NS): 8-32 per increment
Data Presentation
Disclaimer: The following tables contain placeholder data for illustrative purposes. Specific chemical shifts and coupling constants for this compound must be determined experimentally.
Table 1: ¹H NMR Data for this compound (Placeholder Data)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| 2 | 2.85 | m | - | 1H |
| 3 | 1.60 | m | - | 2H |
| 4 | 1.45 | m | - | 2H |
| 5 | 1.70 | m | - | 2H |
| 6 | 2.65 | m | - | 1H |
| 8 | 3.50 | m | - | 1H |
| 1' | 1.30 | m | - | 2H |
| 2' | 0.90 | t | 7.2 | 3H |
| NH | 1.90 | br s | - | 1H |
| OH | 2.10 | br s | - | 1H |
Table 2: ¹³C NMR Data for this compound (Placeholder Data)
| Position | δC (ppm) | DEPT-135 |
| 2 | 60.5 | CH |
| 3 | 35.0 | CH₂ |
| 4 | 25.0 | CH₂ |
| 5 | 28.0 | CH₂ |
| 6 | 50.0 | CH |
| 8 | 70.0 | CH |
| 1' | 29.0 | CH₂ |
| 2' | 10.0 | CH₃ |
Table 3: Key 2D NMR Correlations for this compound (Placeholder Data)
| Proton (δH) | COSY (Correlated Protons) | HSQC (Correlated Carbon) | HMBC (Correlated Carbons) |
| 2.85 (H-2) | H-3, H-6 | C-2 (60.5) | C-3, C-6, C-1' |
| 1.60 (H-3) | H-2, H-4 | C-3 (35.0) | C-2, C-4, C-5 |
| 1.45 (H-4) | H-3, H-5 | C-4 (25.0) | C-3, C-5, C-6 |
| 1.70 (H-5) | H-4, H-6 | C-5 (28.0) | C-4, C-6, C-8 |
| 2.65 (H-6) | H-2, H-5 | C-6 (50.0) | C-2, C-5, C-8 |
| 3.50 (H-8) | H-1' | C-8 (70.0) | C-2, C-6, C-1' |
| 1.30 (H-1') | H-8, H-2' | C-1' (29.0) | C-8, C-2' |
| 0.90 (H-2') | H-1' | C-2' (10.0) | C-1' |
Visualization of Workflows and Correlations
Visual diagrams are invaluable for representing the logical flow of experiments and the relationships between different NMR signals. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical relationships in NMR data analysis for structure elucidation.
Conclusion
The combination of one- and two-dimensional NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The protocols and data presentation formats outlined in this application note offer a systematic approach for researchers to acquire, analyze, and report the necessary data for unambiguous structure determination. The provided workflows and correlation diagrams serve as a visual aid to understand the logical progression from sample preparation to the final elucidated structure. It is imperative that the placeholder data in the tables be replaced with experimentally acquired values for an accurate and reliable structural assignment.
Developing a bioassay for Pseudoconhydrine activity
Application Notes & Protocols
Topic: Developing a Bioassay for Pseudoconhydrine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a piperidine alkaloid found in the plant Conium maculatum, commonly known as poison hemlock. While the toxicity of C. maculatum is well-documented and primarily attributed to the alkaloid coniine, the specific biological activities of other constituent alkaloids like this compound are less characterized. Coniine is known to exert its toxic effects by acting on nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular paralysis.[1] Given the structural similarity of this compound to coniine, it is hypothesized that this compound may also modulate nAChR activity.
These application notes provide a detailed protocol for a cell-based bioassay to screen for and characterize the activity of this compound on nicotinic acetylcholine receptors. The described assay is a fluorescent-based calcium influx assay using a cell line stably expressing a specific nAChR subtype. This method allows for a quantitative assessment of the agonist or antagonist potential of this compound.
Potential Signaling Pathway
The proposed mechanism of action for this compound, based on its structural similarity to coniine, involves the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for neurotransmission in the central and peripheral nervous systems.[2] Upon binding of an agonist, the nAChR undergoes a conformational change, opening a channel permeable to cations, primarily Na+ and Ca2+. The influx of these ions leads to depolarization of the cell membrane and initiation of downstream signaling events. In the context of the neuromuscular junction, this leads to muscle contraction.[2]
Experimental Workflow
The experimental workflow for the this compound bioassay is designed to be straightforward and adaptable for high-throughput screening. The process begins with the preparation of cells and the test compound, followed by the loading of a calcium-sensitive fluorescent dye. After incubation, the baseline fluorescence is measured. This compound is then added to the cells, and any change in fluorescence due to calcium influx is recorded. The final step involves data analysis to determine the dose-response relationship and calculate key parameters such as EC50 or IC50.
Experimental Protocols
Cell-Based Calcium Influx Assay for nAChR Activity
Objective: To determine if this compound can act as an agonist or antagonist of nicotinic acetylcholine receptors (nAChRs) by measuring changes in intracellular calcium levels.
Materials:
-
SH-SY5Y cells (or another suitable cell line endogenously or recombinantly expressing the nAChR subtype of interest)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control agonist (e.g., Nicotine)
-
Positive control antagonist (e.g., Mecamylamine)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic read capabilities and automated injection
Protocol:
-
Cell Plating:
-
Culture SH-SY5Y cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 50,000 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and monolayer formation.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in HBSS with HEPES. A typical concentration range to start with would be from 1 nM to 100 µM.
-
Prepare working solutions of the positive control agonist (e.g., Nicotine at a concentration known to elicit a maximal response) and antagonist (e.g., Mecamylamine at a concentration known to cause full inhibition).
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with HEPES.
-
Gently aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of HBSS with HEPES.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Fluorescence Measurement:
-
After incubation, gently wash the cells twice with 100 µL of HBSS with HEPES to remove excess dye.
-
Add 100 µL of HBSS with HEPES to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the plate reader to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
For Agonist Testing:
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 20 µL of the this compound dilutions or positive control agonist to the respective wells.
-
Continue to record the fluorescence kinetically for an additional 2-5 minutes to capture the peak response.
-
-
For Antagonist Testing:
-
Pre-incubate the cells with the this compound dilutions for 15-30 minutes before the fluorescence measurement.
-
Record a baseline fluorescence reading.
-
Inject the positive control agonist (at its EC80 concentration) into the wells.
-
Continue to record the fluorescence kinetically.
-
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response observed with the positive control agonist.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Data Presentation
The quantitative data obtained from the bioassay should be summarized in a clear and structured table to facilitate comparison. Below is an example of how the data for this compound and control compounds could be presented.
Table 1: Hypothetical Bioactivity of this compound at nAChRs
| Compound | Assay Mode | EC50 / IC50 (µM) | Max Response (% of Control) |
| Nicotine | Agonist | 5.2 | 100 |
| Mecamylamine | Antagonist | 0.8 | N/A |
| This compound | Agonist | 25.6 | 78 |
| This compound | Antagonist | > 100 | N/A |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The provided application note and protocol describe a robust and quantitative method for assessing the bioactivity of this compound at nicotinic acetylcholine receptors. This cell-based calcium influx assay is a valuable tool for the initial screening and pharmacological characterization of this and other piperidine alkaloids. The results from this bioassay can provide crucial insights into the mechanism of action of this compound and guide further drug development and toxicological studies.
References
Application of Pseudoconhydrine in Neuropharmacology Research: A Review of Current Knowledge and Future Directions
A thorough review of existing scientific literature reveals a significant gap in the neuropharmacological research of Pseudoconhydrine. Currently, there is a lack of published studies detailing its specific applications, mechanisms of action within the central nervous system, or its potential therapeutic effects in neurological disorders. Consequently, the detailed Application Notes and Protocols requested cannot be generated based on available data.
This document aims to provide a comprehensive overview of the current state of knowledge regarding this compound, clearly distinguishing it from the similarly named but pharmacologically distinct compound, pseudoephedrine. Furthermore, it will explore potential avenues for future neuropharmacological research by drawing parallels with related alkaloids.
What is this compound?
This compound is a piperidine alkaloid naturally occurring in the poison hemlock plant (Conium maculatum).[1][2] It is an isomer of conhydrine and is one of several toxic alkaloids found in this plant, alongside the more extensively studied coniine.[2] The synthesis of this compound has been a subject of interest in organic chemistry.[3][4]
Distinguishing this compound from Pseudoephedrine
It is critical to differentiate this compound from pseudoephedrine, a common decongestant. Pseudoephedrine is a sympathomimetic amine that exerts its effects by stimulating adrenergic receptors and promoting the release of norepinephrine.[5][6][7][8] Its mechanism of action involves vasoconstriction in the nasal mucosa.[5][6] In the central nervous system, pseudoephedrine can have stimulant effects mediated by the release of dopamine and the activation of D1 dopamine receptors.[9] These pharmacological properties are distinct from what might be expected of a piperidine alkaloid like this compound.
Potential Neuropharmacological Profile: Insights from Related Alkaloids
While direct research on this compound is lacking, the neuropharmacology of coniine, the principal toxic alkaloid in poison hemlock, may offer clues for future investigation.
Coniine and Nicotinic Acetylcholine Receptors (nAChRs):
Coniine's toxicity stems from its inhibitory action on nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[10][11] nAChRs are involved in a variety of cognitive functions and are implicated in neurodegenerative diseases.[12][13] Specifically, coniine's chemical structure bears resemblance to nicotine, allowing it to bind to and block nAChRs, leading to neuromuscular paralysis and, in high doses, death from respiratory failure.[2]
Given their structural similarities as piperidine alkaloids from the same plant source, it is plausible that this compound may also interact with nAChRs. Future research could investigate this compound's binding affinity and functional activity (agonist or antagonist) at various nAChR subtypes.
Potential Research Workflow for Investigating this compound's nAChR Activity
Caption: Proposed workflow for neuropharmacological screening of this compound.
Future Research Directions in Neurodegenerative Diseases
Should this compound be found to modulate nAChRs, it could become a candidate for research in neurodegenerative disorders where cholinergic deficits are a key feature, such as Alzheimer's disease. The modulation of nAChRs has been explored as a therapeutic strategy to enhance cognitive function and potentially offer neuroprotection.[12]
Similarly, the complex interplay of neurotransmitter systems in Parkinson's disease could present another avenue for investigation, although any potential involvement of this compound is purely speculative at this stage.
Conclusion
The application of this compound in neuropharmacology research is an unexplored field. The current body of scientific literature is focused on its synthesis and its role as a toxic component of Conium maculatum. There is no available data to support the creation of detailed application notes or experimental protocols for its use in neuropharmacological studies.
Future research is warranted to elucidate the neuropharmacological profile of this compound, with a primary focus on its potential interaction with nicotinic acetylcholine receptors, drawing parallels from the known mechanism of its structural relative, coniine. Such studies would be the first step in determining if this compound holds any potential for the development of novel therapeutics for neurological disorders. Until such research is conducted, any discussion of its application in neuropharmacology remains speculative. Researchers are strongly cautioned against conflating the properties of this compound with those of the well-characterized drug, pseudoephedrine.
References
- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conium maculatum - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Pseudoephedrine? [synapse.patsnap.com]
- 7. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pseudoephedrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Pseudoephedrine, a sympathomimetic agent, induces Fos-like immunoreactivity in rat nucleus accumbens and striatum [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. Nicotinic acetylcholine receptors: upregulation, age-related effects, and associations with drug use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Synthesis of Pseudoconhydrine Derivatives: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols and methodologies for the synthesis of pseudoconhydrine derivatives, targeting researchers, scientists, and professionals in the field of drug development. The document outlines a diastereoselective total synthesis approach, presents key quantitative data in a comparative format, and visualizes the synthetic pathway, a relevant biological signaling pathway, and a general workflow for preclinical evaluation.
Introduction
This compound is a piperidine alkaloid found in the poison hemlock (Conium maculatum).[1][2] Along with its stereoisomers and other related alkaloids, it is known for its toxic properties, primarily acting on the nervous system.[1][3] The core structure of this compound, a substituted piperidine ring, is a common motif in many biologically active compounds, making its synthetic derivatives of great interest for drug discovery and development. This document details a reliable method for the synthesis of (3R,6R)-pseudoconhydrine.
Comparative Synthetic Data
The following table summarizes quantitative data from a key diastereoselective synthesis of this compound and its epi-isomer, providing a clear comparison of the yields at various stages.
| Step | Intermediate/Product | Yield (%) | Diastereomeric Excess (de %) | Reference |
| 1 | α-Aminoepoxide (from (S)-epichlorohydrin) | 95 | - | [2] |
| 2 | Weinreb Amide | 75 | - | [2] |
| 3 | γ-Hydroxyketone | 70 | - | [2] |
| 4 | (3R,6S)-epi-Pseudoconhydrine | - | High | [2] |
| 5 | (3R,6R)-Pseudoconhydrine | - | Poor | [2] |
Experimental Protocols
This section provides a detailed methodology for the diastereoselective total synthesis of (3R,6R)-pseudoconhydrine, adapted from the work of Khobare et al.[2]
Part 1: Synthesis of the α-Aminoepoxide Intermediate
-
Reaction Setup: In a suitable reaction vessel, combine dibenzylamine and (S)-epichlorohydrin.
-
Addition of Base: Add sodium hydroxide to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 65-70 °C under neat conditions (without a solvent).
-
Work-up and Isolation: Upon completion of the reaction, isolate the α-aminoepoxide product. The reported yield for this step is 95%.[2]
Part 2: Synthesis of the Weinreb Amide
-
Formation of Magnesium N,O-dimethylhydroxylamine: Prepare the magnesium salt of N,O-dimethylhydroxylamine using isopropyl magnesium chloride.
-
Ring Opening: React the α-aminobutyrolactone (derived from the α-aminoepoxide in subsequent steps not detailed here) with the prepared magnesium N,O-dimethylhydroxylamine.
-
Isolation: Isolate the resulting Weinreb amide. This step proceeds with a reported yield of 75%.[2]
Part 3: Grignard Reaction to form γ-Hydroxyketone
-
Grignard Reagent: Use n-propyl magnesium bromide as the Grignard reagent.
-
Reaction: React the Weinreb amide with an excess of the Grignard reagent.
-
Purification: Purify the resulting γ-hydroxyketone using column chromatography. The reported yield for this step is 70%.[2]
Part 4: Cascade Debenzylation-Reductive Aminative Cyclization
-
Reaction Conditions: Subject the γ-hydroxyketone to hydrogenation conditions. This initiates a one-pot, three-step cascade reaction involving debenzylation, cyclization, and reductive amination.
-
Stereoselectivity: The stereochemical outcome of the hydrogenation is influenced by the steric bulk of protecting groups. Hydrogenation of the intermediate imine from the less hindered face leads to the cis (3R,6S) isomer (epi-pseudoconhydrine) as the major product with high diastereoselectivity.[2] Conversely, the synthesis of the trans (3R,6R) isomer (this compound) results in poor diastereoselectivity under these conditions.[2]
-
Isolation: Isolate the final this compound derivative.
Visualizing the Process
To further clarify the methodologies and biological context, the following diagrams are provided.
Caption: Synthetic route to this compound and its epimer.
Caption: Postulated signaling pathway for this compound derivatives.
Caption: General workflow for preclinical evaluation of novel alkaloids.
Mechanism of Action
Alkaloids from Conium maculatum, including this compound, are known to interact with nicotinic acetylcholine receptors (nAChRs).[1][3][4] These receptors are crucial for neurotransmission at the neuromuscular junction and in the autonomic and central nervous systems.[4] The binding of these alkaloids to nAChRs can lead to a disruption of normal nerve impulses, resulting in effects ranging from muscle fasciculations to paralysis.[3][5] The primary toxic effect is often a curare-like non-depolarizing block at the neuromuscular junction, which can lead to respiratory failure.[4]
Conclusion
The synthetic protocol and accompanying data provided in this application note offer a solid foundation for the production and further investigation of this compound derivatives. The visualized workflows for synthesis, biological signaling, and preclinical evaluation are intended to guide researchers in their efforts to explore the therapeutic potential of this class of piperidine alkaloids.
References
Application Note: A Framework for In Vitro Metabolism Studies of Pseudoconhydrine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pseudoconhydrine is a piperidine alkaloid found in the plant Conium maculatum (poison hemlock). As with many natural products, understanding its metabolic fate is crucial for evaluating its potential pharmacological and toxicological effects. In vitro metabolism studies are essential first steps in characterizing the biotransformation of novel compounds. These studies provide critical data on metabolic stability, identify the enzymes responsible for metabolism, and elucidate the structures of metabolites. This information is invaluable for predicting in vivo pharmacokinetics, potential drug-drug interactions, and understanding mechanisms of toxicity.
This document outlines detailed protocols for investigating the in vitro metabolism of this compound using human liver microsomes, a standard and widely accepted model for studying Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. The provided methodologies cover metabolic stability assessment and metabolite identification.
Proposed Metabolic Pathways of this compound:
Based on the known metabolism of other piperidine alkaloids, the metabolism of this compound is likely to proceed through several oxidative pathways mediated by CYP enzymes. The primary routes are expected to be hydroxylation at various positions on the piperidine ring and the propyl side chain, as well as dehydrogenation.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of this compound in HLM and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (e.g., Verapamil, Propranolol)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of this compound (e.g., 100 µM in phosphate buffer).
-
Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and this compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/pseudoconhydrine mixture. The final concentration of this compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
The final reaction volume is typically 200 µL.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard (e.g., 100 µL).
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound. The peak area ratio of this compound to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Protocol 2: Metabolite Identification of this compound
Objective: To identify the potential metabolites of this compound formed by HLM.
Materials:
-
Same as Protocol 1, but with a higher concentration of this compound (e.g., 10-50 µM) to facilitate metabolite detection.
-
High-Resolution Mass Spectrometry (HRMS) system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Incubation:
-
Follow the incubation procedure described in Protocol 1, but use a higher concentration of this compound.
-
Collect samples at a single time point where significant metabolism is expected (e.g., 60 minutes). A 0-minute sample (quenched immediately after adding NADPH) should be used as a control.
-
-
Sample Processing:
-
Process the samples as described in Protocol 1.
-
-
LC-HRMS Analysis:
-
Analyze the supernatant using an LC-HRMS system.
-
The system should be operated in a data-dependent acquisition mode, where full scan MS spectra are acquired, and the most abundant ions are automatically selected for fragmentation (MS/MS).
-
Compare the chromatograms of the 60-minute sample with the 0-minute control to identify new peaks corresponding to potential metabolites.
-
-
Data Analysis:
-
Extract the exact masses of the potential metabolite peaks.
-
Predict the elemental composition based on the accurate mass measurement.
-
Propose a biotransformation based on the mass shift from the parent drug (e.g., +15.9949 Da for hydroxylation, -1.0078 Da for dehydrogenation).
-
Analyze the MS/MS fragmentation pattern of the metabolite and compare it to the fragmentation of the parent drug to propose the site of modification.
-
Experimental Workflow Visualization
Caption: General workflow for in vitro metabolism studies.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for the in vitro metabolism of this compound, which can be used as a template for reporting experimental results.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Microsome Concentration | 0.5 mg/mL |
| Initial Substrate Conc. | 1 µM |
| Half-life (t½) | 25.2 min |
| Elimination Rate (k) | 0.0275 min⁻¹ |
| Intrinsic Clearance (CLint) | 55.0 µL/min/mg protein |
Table 2: Enzyme Kinetic Parameters for the Formation of Hydroxy-pseudoconhydrine (M1)
| Parameter | Value |
| Km (Michaelis Constant) | 12.5 µM |
| Vmax (Maximum Velocity) | 150.8 pmol/min/mg protein |
| CLint (Vmax/Km) | 12.1 µL/min/mg protein |
Table 3: Summary of Hypothetical Metabolites of this compound Identified by LC-HRMS
| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Observed m/z [M+H]⁺ |
| M1 | Ring Hydroxylation | +15.9949 | 158.1540 |
| M2 | Side-Chain Hydroxylation | +15.9949 | 158.1540 |
| M3 | Dehydrogenation | -1.0078 | 140.1277 |
| M4 | Di-hydroxylation | +31.9898 | 174.1489 |
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Pseudoconhydrine Purification
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the purification of Pseudoconhydrine from natural sources, primarily Conium maculatum (Poison Hemlock).
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, focusing on problems arising during the purification workflow.
Section 1: Extraction & Initial Processing
Question: My initial crude extract yield is very low. What are the potential causes and how can I improve it?
Answer: Low yield from the initial extraction is a common issue that can stem from the raw material itself or the extraction method.[1] Several factors should be considered:
-
Raw Material Quality: The concentration of this compound and other alkaloids in Conium maculatum varies significantly based on the plant's geographical location, stage of development, and environmental conditions.[2] Fruits and seeds generally have the highest alkaloid content.[3][4]
-
Particle Size: Inefficient grinding of the plant material limits the surface area available for solvent penetration.[5]
-
Solvent Choice: The polarity of the extraction solvent is critical. While various organic solvents can be used, an initial extraction with an acidified aqueous solution (e.g., dilute sulfuric or acetic acid) is often effective for protonating and solubilizing alkaloids.[6][7]
-
Extraction Method: Simple maceration can result in lower yields due to long extraction times and high solvent consumption.[7] More advanced methods may be necessary, but can also present challenges. For example, Soxhlet extraction, while efficient, can lead to thermal degradation of heat-sensitive compounds.[1][6]
Troubleshooting Steps:
-
Material Verification: If possible, use the fruits or seeds of mature Conium maculatum for the highest alkaloid concentration.
-
Optimize Grinding: Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for extraction.[1]
-
Solvent System Optimization: Test a range of solvents or adjust the pH of your aqueous solvent. An acid-base extraction is highly recommended for selectively isolating alkaloids.[6]
-
Method Selection: Consider alternative extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yield and reduce extraction time.[5]
Question: I am performing an acid-base liquid-liquid extraction and have a persistent emulsion layer. How can I resolve this?
Answer: Emulsion formation is a frequent problem during the liquid-liquid extraction of plant extracts, which often contain surfactant-like compounds.[8]
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the mechanical energy that creates emulsions while still allowing for phase contact.[8]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[8]
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively force the separation of the layers.
-
Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to break up the emulsion.
Section 2: Chromatographic Separation
Question: I'm struggling to separate this compound from other Conium alkaloids like coniine and conhydrine using column chromatography. What can I do?
Answer: The structural similarity of piperidine alkaloids in Conium maculatum makes their separation challenging.[9] this compound, conhydrine (an isomer), and coniine often have close Rf values on silica gel.
Troubleshooting Steps:
-
Stationary Phase Selection: Standard silica gel is acidic and can cause peak tailing or degradation of basic alkaloids.[10] Consider using:
-
Alumina (basic or neutral): This can improve the separation of basic compounds.[10]
-
Treated Silica: Pre-treating the silica gel by slurrying it with a solvent system containing a small amount of a base (e.g., 0.5-1% triethylamine or ammonia) can deactivate acidic sites and significantly improve peak shape and resolution.
-
-
Mobile Phase Optimization: A systematic approach to selecting the mobile phase is crucial.
-
Solvent Systems: Common solvent systems for alkaloid separation on silica or alumina include combinations of a non-polar solvent (like hexane or dichloromethane) with a more polar solvent (like ethyl acetate or methanol) and a basic modifier.[11][12]
-
Gradient Elution: Employing a shallow gradient, where the polarity of the mobile phase is increased slowly over time, can effectively resolve compounds with similar polarities.[1]
-
-
Advanced Techniques: If co-elution persists, consider more advanced chromatographic methods such as Preparative High-Performance Liquid Chromatography (Prep-HPLC), which offers significantly higher resolution.[13]
DOT Script for Troubleshooting Chromatography
Caption: Troubleshooting decision tree for poor chromatographic separation.
Section 3: Crystallization and Final Product
Question: My purified fraction "oils out" and won't crystallize. What should I do?
Answer: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystal lattice.[14] This is often due to a high degree of supersaturation or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Reduce Supersaturation: The solution may be too concentrated. Dilute it slightly with the solvent and allow for slower cooling or evaporation to control the rate at which saturation is achieved.[14]
-
Purity Check: The "oil" may be due to persistent impurities. Analyze the oily substance by TLC or HPLC to check its purity. If impurities are present, an additional chromatographic step may be required.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.[15]
-
Seeding: If you have a small amount of pure, solid this compound, add a single tiny crystal to the solution to act as a template for crystallization.[15]
-
Solvent System: Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes turbid, then allow it to stand.
-
Question: How can I confirm the purity and identity of my final this compound sample?
Answer: A combination of analytical methods is required to confirm both the purity and the structural identity of your final product.
-
Purity Assessment:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for determining purity. A single, sharp peak indicates high purity.[16][17]
-
Thin-Layer Chromatography (TLC): A simple and quick method. A pure compound should show a single spot in multiple solvent systems.[3]
-
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural elucidation and confirmation.[17]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its molecular formula.[18]
-
FT-IR Spectroscopy: Provides information about the functional groups present in the molecule.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when purifying this compound? A1: The primary source, Conium maculatum, is highly toxic.[4] All parts of the plant contain poisonous piperidine alkaloids that can be absorbed through the skin or inhaled.[2][19] Always handle the plant material and extracts in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Q2: Is this compound stable during purification and storage? A2: Like many alkaloids, this compound can be susceptible to degradation. It is relatively stable but can degrade under harsh conditions such as strong acids, bases, high heat, or oxidizing agents.[20][21] For long-term storage, it is best to keep the purified compound in a solid, crystalline form in a cool, dark, and dry place.
Q3: What is a typical yield of this compound from Conium maculatum? A3: this compound is a minor alkaloid in most strains of C. maculatum.[22] The yield is highly variable and depends on the factors mentioned in the troubleshooting guide (plant source, extraction method, etc.). Yields are often significantly less than 1% of the initial dry plant weight.
Appendices
Appendix A: Key Experimental Protocols
1. General Protocol for Acid-Base Extraction of Alkaloids from C. maculatum
-
Acid Extraction: Macerate 100 g of finely ground, dried plant material (preferably fruits) in 1 L of 2% sulfuric acid in water for 24 hours with occasional stirring.[6]
-
Filtration: Filter the mixture through cheesecloth and then vacuum filter the liquid portion through filter paper to remove solid plant material.
-
Basification: Transfer the acidic aqueous extract to a large separatory funnel. Slowly add concentrated ammonium hydroxide or 50% sodium hydroxide solution until the pH is approximately 10-11. Monitor with pH paper. This deprotonates the alkaloid salts, converting them to their free-base form.
-
Solvent Partitioning: Extract the basified aqueous solution three times with an organic solvent like dichloromethane or diethyl ether (use 1/3 of the aqueous volume for each extraction). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude alkaloid mixture.
2. General Protocol for Column Chromatography on Base-Treated Silica
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane/ethyl acetate 9:1) containing 1% triethylamine (TEA).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly. Let the excess solvent drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it carefully onto the top of the column.
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by slowly increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).[1]
-
Fraction Collection: Collect small fractions and analyze each one by TLC to identify which fractions contain pure this compound. Combine the pure fractions and evaporate the solvent.
Appendix B: Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Plant Secondary Metabolites
| Extraction Method | Typical Duration | Relative Solvent Use | Relative Yield | Potential Issues |
|---|---|---|---|---|
| Maceration | 24-72 hours | High | Low to Moderate | Time-consuming, large solvent volume.[7] |
| Percolation | 12-48 hours | Moderate | Moderate | More efficient than maceration.[7] |
| Soxhlet Extraction | 4-24 hours | Low | Moderate to High | Thermal degradation of sensitive compounds.[1][6] |
| Ultrasound-Assisted | 15-60 minutes | Low | High | Requires specialized equipment.[5] |
| Microwave-Assisted | 5-30 minutes | Low | High | Potential for localized heating/degradation.[5] |
Table 2: Common Solvent Systems for Alkaloid Separation by Chromatography
| Stationary Phase | Mobile Phase Composition (Example Ratios) | Application Notes |
|---|---|---|
| Silica Gel | Dichloromethane / Methanol / Ammonia (e.g., 90:9:1) | The basic modifier (ammonia) is crucial to prevent peak tailing. |
| Silica Gel | Chloroform / Acetone / Diethylamine (e.g., 5:4:1) | Good for separating alkaloids of varying polarity. |
| Alumina (Neutral) | Hexane / Ethyl Acetate (Gradient) | A less acidic support, good for sensitive alkaloids.[10] |
| C18 (Reverse Phase) | Acetonitrile / Water with 0.1% TFA or Formic Acid | Used in HPLC; separates based on hydrophobicity. |
Visualization: General Purification Workflow
DOT Script for Purification Workflow
Caption: General workflow for this compound purification from plant material.
References
- 1. benchchem.com [benchchem.com]
- 2. Hemlock alkaloids from Socrates to poison aloes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plantsjournal.com [plantsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0707589B1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alkaloid Separation - Lifeasible [lifeasible.com]
- 14. benchchem.com [benchchem.com]
- 15. Recrystallization [sites.pitt.edu]
- 16. Identity determination and purity testing [chemcon.com]
- 17. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alkaloid Purification - Lifeasible [lifeasible.com]
- 19. Species Profile - Conium maculatum [nas.er.usgs.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. ijapbjournal.com [ijapbjournal.com]
- 22. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of Pseudoconhydrine
Welcome to the Technical Support Center for the enantioselective synthesis of Pseudoconhydrine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and stereoselectivity of this challenging synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the enantioselective synthesis of (+)-Pseudoconhydrine, providing potential causes and actionable solutions to improve reaction outcomes.
Q1: My overall yield for the synthesis of (+)-Pseudoconhydrine is low. What are the common pitfalls in the synthetic sequence?
A1: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. Common issues include incomplete reactions, formation of side products, and difficulties in purification. A critical step that often impacts the overall yield is the diastereoselective reduction of the ketone intermediate or the final cyclization step.
Troubleshooting Strategies:
-
Reaction Monitoring: Ensure each reaction goes to completion using appropriate analytical techniques (e.g., TLC, LC-MS) before proceeding to the next step.
-
Reagent Quality: Use freshly purified reagents and anhydrous solvents, as many steps are sensitive to moisture and impurities.
-
Protecting Group Strategy: The choice of nitrogen protecting group can significantly influence the stereochemical outcome and overall yield. Consider the stability of the protecting group under the various reaction conditions. For instance, a Boc (tert-butoxycarbonyl) group is widely used due to its stability and ease of removal under acidic conditions.[1]
-
Purification: Optimize purification methods at each stage to minimize product loss. This may involve experimenting with different chromatography conditions or considering crystallization if applicable.
Q2: I am struggling with poor diastereoselectivity in the reduction of the N-protected 5-hydroxy-2-piperidyl ketone intermediate. How can I improve the dr?
A2: Achieving high diastereoselectivity in the reduction of the ketone intermediate is crucial for obtaining the desired (2R, 5R)-stereochemistry of (+)-Pseudoconhydrine. The choice of reducing agent and reaction conditions are paramount.
Troubleshooting Strategies:
-
Choice of Reducing Agent: Sterically hindered reducing agents are often employed to favor hydride attack from the less hindered face of the ketone. Reagents like L-Selectride® or K-Selectride® typically provide higher diastereoselectivity compared to less bulky reagents like sodium borohydride.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance diastereoselectivity by favoring the kinetically controlled product.
-
Chelation Control: In some cases, using a Lewis acid can promote chelation between the protecting group and the hydroxyl group, locking the conformation of the ring and directing the hydride attack.
-
Substrate Control: The nature of the N-protecting group can influence the conformation of the piperidine ring and thus the facial bias for the reduction. It is advisable to screen different protecting groups if diastereoselectivity remains low.
Q3: The cascade debenzylation-reductive aminative cyclization is not proceeding efficiently, resulting in a complex mixture of products. What are the key parameters to optimize?
A3: This one-pot, multi-step cascade reaction is an efficient way to construct the piperidine ring, but its success hinges on the careful control of reaction conditions.
Troubleshooting Strategies:
-
Catalyst Activity: The activity of the palladium catalyst used for debenzylation is critical. Ensure the use of a fresh, high-quality catalyst (e.g., Pd/C or Pd(OH)₂/C). Catalyst poisoning can be an issue, so ensure all reagents and solvents are free of potential inhibitors.
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the rate of both debenzylation and the subsequent reductive amination. Optimization of hydrogen pressure may be necessary.
-
Solvent and Additives: The choice of solvent can affect the solubility of intermediates and the reaction rate. Protic solvents like methanol or ethanol are commonly used. The addition of a mild acid can sometimes facilitate the iminium ion formation required for cyclization.
-
Reaction Time and Temperature: Monitor the reaction progress closely to determine the optimal reaction time. Insufficient time may lead to incomplete debenzylation, while prolonged reaction times could result in side product formation.
Quantitative Data Summary
The following tables provide a summary of quantitative data from different enantioselective synthetic routes to (+)-Pseudoconhydrine, allowing for a comparison of their efficiencies.
Table 1: Comparison of Key Synthetic Strategies for (+)-Pseudoconhydrine
| Starting Material | Key Reactions | Overall Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| (S)-Epichlorohydrin | α-aminoepoxide formation, lactone formation, Grignard reaction, cascade debenzylation-reductive aminative cyclization | ~25 | >95:5 | >99 |
| (2R)-Aziridine-2-carboxylate | Regioselective aziridine ring opening, cyclization | Varies | Moderate to high | >98 |
| N-Boc-L-pipecolinic acid | Diastereoselective hydroxylation, reduction | ~30 | >90:10 | >99 |
Note: Yields and stereoselectivities are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
This section provides detailed methodologies for key experiments in the enantioselective synthesis of (+)-Pseudoconhydrine.
Protocol 1: Cascade Debenzylation-Reductive Aminative Cyclization
This protocol describes the one-pot conversion of a γ-amino ketone precursor to the piperidine ring of this compound.
Materials:
-
N,N-Dibenzyl-γ-amino ketone precursor
-
Palladium on carbon (10 wt. %)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the N,N-dibenzyl-γ-amino ketone precursor in anhydrous methanol under an inert atmosphere.
-
Carefully add 10 wt. % palladium on carbon to the solution (typically 10-20 mol% relative to the substrate).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine derivative.
Visualizations
Diagram 1: General Synthetic Strategy via Reductive Amination
Caption: A generalized workflow for the enantioselective synthesis of (+)-Pseudoconhydrine.
Diagram 2: Troubleshooting Logic for Low Diastereoselectivity
Caption: A decision tree for troubleshooting poor diastereoselectivity in the ketone reduction step.
References
Preventing degradation of Pseudoconhydrine during storage
Disclaimer: Due to the limited availability of specific data for Pseudoconhydrine, this guide provides information based on its close structural analog, Pseudoephedrine, and general principles of alkaloid chemistry. These recommendations should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on data for structurally similar compounds like Pseudoephedrine, the primary factors contributing to degradation are exposure to light, heat, and strong oxidizing agents.[1] Hydrolysis under acidic or basic conditions can also lead to degradation.[2]
Q2: What are the optimal storage conditions for preventing this compound degradation?
A2: To ensure stability, this compound should be stored in a cool, dry place, protected from light.[1] The recommended storage temperature is generally between 15-30°C (59-86°F).[3] It is crucial to store it in a tightly sealed, light-resistant container to minimize exposure to moisture and light.[3]
Q3: How can I detect and quantify this compound and its potential degradation products?
A3: A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products.[2] This method allows for the accurate determination of the active pharmaceutical ingredient (API) content and the presence of any impurities.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not documented in the available literature, based on its chemical structure and studies on similar alkaloids, potential degradation pathways could involve oxidation of the secondary alcohol or N-demethylation. General alkaloid degradation can be initiated by Hoffman exhaustive methylation or Emde degradation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or unexpected peaks in HPLC analysis. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light exposure, container seal). Review the stability data of your specific formulation. |
| Discoloration or change in the physical appearance of the sample. | Potential chemical degradation or interaction with excipients. | Protect the sample from light and heat.[1][3] Conduct compatibility studies with formulation excipients. |
| Inconsistent analytical results. | Issues with the analytical method or sample handling. | Validate the HPLC method for specificity, linearity, accuracy, and precision according to ICH guidelines.[2] Ensure proper sample preparation and handling procedures are followed. |
| Formation of unknown impurities. | Forced degradation due to exposure to stress conditions (acid, base, oxidation, heat, light).[2][5] | Perform forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.[5] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound Analysis
This protocol is adapted from a validated method for Pseudoephedrine.[2]
Objective: To develop and validate an RP-HPLC method for the quantification of this compound and the separation of its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Inertsil ODS 3V column (250 x 4.6 mm, 5 µm) or equivalent
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Phosphate buffer: Acetonitrile: Methanol (50:20:30, v/v/v). Adjust pH to 3.2 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Procedure:
-
Buffer Preparation: Dissolve a calculated amount of potassium dihydrogen phosphate in water to prepare a 0.01N solution. Adjust the pH to 3.2 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the phosphate buffer, acetonitrile, and methanol in the specified ratio. Degas the mobile phase by sonication.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation behavior of this compound under various stress conditions.
| Condition | Procedure |
| Acid Hydrolysis | To 1 mL of this compound stock solution, add 1 mL of 2N HCl. Reflux for 30 minutes at 60°C. Neutralize with 2N NaOH. |
| Base Hydrolysis | To 1 mL of this compound stock solution, add 1 mL of 2N NaOH. Reflux for 30 minutes at 60°C. Neutralize with 2N HCl. |
| Oxidative Degradation | To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid this compound sample to 60°C for 24 hours. |
| Photochemical Degradation | Expose the this compound solution to UV light (254 nm) for 24 hours. |
Procedure:
-
Subject the this compound samples to the stress conditions outlined in the table.
-
After the specified time, dilute the stressed samples with the mobile phase to a suitable concentration.
-
Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).
-
Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main peak area.
Visualizations
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. ijapbjournal.com [ijapbjournal.com]
- 3. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrm.net [ijsrm.net]
Technical Support Center: Optimizing GC-MS for Trace-Level Pseudoconhydrine Detection
Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace-level detection of Pseudoconhydrine. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions to assist in refining experimental parameters for sensitive and reliable detection.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the GC-MS analysis of this compound at trace levels?
A1: this compound, a piperidine alkaloid found in Conium maculatum (poison hemlock), is a volatile compound.[1][2] Key challenges in its trace-level analysis include potential for analyte loss during sample preparation due to its volatility, peak tailing due to its basic nature, and co-elution with other structurally similar alkaloids present in the sample matrix.
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
A2: While this compound is volatile enough for GC analysis, derivatization can be beneficial for trace-level detection. Derivatization of the secondary amine group can improve peak shape by reducing tailing, enhance thermal stability, and potentially increase mass spectrometric sensitivity. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA). The necessity of derivatization should be evaluated during method development.
Q3: What type of GC column is most suitable for this compound analysis?
A3: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), is a good starting point. These columns are robust and provide good separation for a wide range of alkaloids. For trace analysis, it is crucial to use a column with low bleed and high inertness to minimize background noise and prevent peak tailing.
Q4: What are the key mass spectrometry parameters to optimize for high sensitivity?
A4: For trace-level detection, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is crucial. This significantly enhances sensitivity compared to full scan mode. Key ions for this compound should be determined from its electron ionization (EI) mass spectrum. Optimizing the dwell time for each ion in SIM mode is also important to ensure a sufficient number of data points across the chromatographic peak. Additionally, ensuring the MS source is clean and the instrument is properly tuned is fundamental for achieving optimal sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing for a basic compound like this compound is often due to active sites in the GC system.
Troubleshooting Steps:
-
Check the Inlet Liner: The glass inlet liner is a common source of activity. Ensure you are using a deactivated liner. If the liner is old or has been exposed to dirty samples, replace it.
-
Column Conditioning: The column itself may have active sites. Condition the column according to the manufacturer's instructions.
-
Column Contamination: If the front end of the column is contaminated, it can cause peak tailing. Trimming a small portion (e.g., 10-20 cm) from the front of the column can resolve this.
-
Consider Derivatization: As mentioned in the FAQs, derivatizing the amine group can significantly reduce tailing.
Issue 2: Low or No Signal (Poor Sensitivity)
Question: I am not seeing a peak for this compound, or the signal-to-noise ratio is very low. How can I improve sensitivity?
Answer: Low sensitivity in trace analysis can be due to a variety of factors, from sample preparation to instrument settings.
Troubleshooting Steps:
-
Analyte Loss During Sample Preparation: Due to its volatility, this compound can be lost during solvent evaporation steps. Use gentle evaporation conditions (e.g., a gentle stream of nitrogen at low temperature).
-
MS Tuning: Ensure the mass spectrometer has been recently and successfully tuned. A poor tune will result in low sensitivity.
-
Switch to SIM Mode: For trace analysis, full scan mode is often not sensitive enough. Develop a SIM method using the most abundant and specific ions for this compound.
-
Injector Settings: For trace analysis, a splitless injection is preferred to transfer the maximum amount of analyte to the column. Optimize the splitless time to ensure efficient transfer without excessive solvent tailing.
-
Clean the MS Source: A dirty ion source is a common cause of poor sensitivity. If the system has been in heavy use, cleaning the ion source may be necessary.
Issue 3: Irreproducible Results
Question: My peak areas for this compound are not consistent between injections. What could be the cause?
Answer: Irreproducible results can stem from issues with the injection process or system stability.
Troubleshooting Steps:
-
Autosampler Syringe: Check the autosampler syringe for bubbles or damage. The syringe should be rinsed thoroughly with an appropriate solvent before each injection.
-
Septum Leak: A leaking septum in the injector port can cause variable injection volumes. If the septum is old or has been punctured many times, replace it.
-
Sample Evaporation: If samples are left in the autosampler for an extended period, the solvent may evaporate, concentrating the sample and leading to increasing peak areas over time. Ensure vials are properly capped.
-
System Leaks: Check for leaks in the carrier gas lines, fittings, and connections. A leak can cause fluctuations in flow and pressure, leading to variable retention times and peak areas.
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Plant Material
-
Homogenization: Homogenize 1 gram of the plant material (e.g., leaves, seeds) in 10 mL of 0.1 M hydrochloric acid.
-
Basification: Adjust the pH of the homogenate to 9-10 with ammonium hydroxide.
-
Extraction: Add 10 mL of an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic (lower) layer to a clean tube.
-
Concentration: Gently evaporate the solvent to a final volume of 100 µL under a stream of nitrogen gas at room temperature.
-
Analysis: The extract is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis Parameters (Example for Optimization)
These parameters should be used as a starting point and optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | Maximizes analyte transfer for trace-level detection. |
| Inlet Temperature | 250 °C | Ensures efficient vaporization of this compound. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Program | 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A starting point for separating coniine alkaloids. The ramp rate and hold times should be optimized. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard EI energy. |
| Source Temperature | 230 °C | A standard source temperature. |
| Transfer Line Temp. | 280 °C | Should be at or slightly above the final oven temperature to prevent analyte condensation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Essential for high sensitivity at trace levels. |
| SIM Ions | To be determined from the mass spectrum of this compound | Select at least 3 characteristic ions for quantification and confirmation. |
Visualizations
References
Troubleshooting poor resolution in HPLC analysis of hemlock alkaloids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of hemlock alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Conium maculatum alkaloids, focusing on improving peak resolution.
Q1: Why am I seeing poor resolution and broad peaks for my hemlock alkaloid standards?
Poor resolution and peak broadening are common challenges in the analysis of alkaloids due to their basic nature.[1] Several factors can contribute to this issue:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the basic nitrogen atoms of the alkaloids, leading to peak tailing and broadening.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the alkaloids. If the pH is not optimized, it can lead to inconsistent retention and poor peak shape.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing and a loss of resolution.
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the column and the detector can cause band broadening.[1]
-
Incorrect Flow Rate: A flow rate that is too high or too low for the column dimensions and particle size can decrease separation efficiency.[2]
To improve resolution, consider the following:
-
Mobile Phase Optimization:
-
pH Adjustment: Adjust the mobile phase to a lower pH (e.g., 2.5-4.0) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%. This protonates the silanol groups, minimizing their interaction with the protonated basic alkaloids.
-
Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH throughout the analysis.
-
-
Stationary Phase Selection:
-
End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. The end-capping process neutralizes many of the residual silanol groups.
-
Alternative Chemistries: If poor resolution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for alkaloids.
-
-
Method Parameter Adjustments:
-
Gradient Elution: Employ a shallow gradient, with a slow increase in the organic solvent concentration. This provides more time for the analytes to interact with the stationary phase, potentially improving the separation of closely eluting peaks.
-
Flow Rate: Optimize the flow rate for your column. A lower flow rate can sometimes increase the interaction time between the analytes and the stationary phase, leading to better resolution.[2]
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, resulting in sharper peaks. However, be mindful of the thermal stability of the alkaloids.[2]
-
-
Sample Preparation:
-
Dilution: Try diluting your sample to avoid column overload.
-
Solvent Matching: Dissolve your sample in a solvent that is of similar or weaker strength than your initial mobile phase to prevent peak distortion.
-
Q2: My hemlock alkaloid peaks are tailing. What is the primary cause and how can I fix it?
Peak tailing for basic compounds like hemlock alkaloids is a frequent issue in reversed-phase HPLC.
-
Primary Cause: The main reason for peak tailing is the interaction between the basic alkaloids and acidic residual silanol groups on the silica-based stationary phase.[1]
-
Solutions:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a highly end-capped and deactivated silica surface.
-
Add a Basic Modifier: While seemingly counterintuitive when aiming for a low pH, for particularly troublesome tailing, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase. TEA acts as a competing base, masking the active silanol sites. However, be aware that this can alter selectivity.
-
Lower the Mobile Phase pH: As mentioned previously, operating at a low pH (2.5-3.5) is a very effective strategy to reduce peak tailing by protonating the silanol groups.
-
Q3: I'm observing a drifting baseline during my gradient analysis. What could be the issue?
A drifting baseline in gradient elution can be caused by several factors:
-
Mobile Phase Incompatibility: Ensure that your mobile phase components are of high purity and are miscible in all proportions used in your gradient.
-
Lack of Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection. Increase the equilibration time between runs.
-
Contaminated Mobile Phase: Impurities in your solvents can accumulate on the column at low organic concentrations and then elute as the organic concentration increases, causing the baseline to drift. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Detector Issues: A dirty flow cell in the detector can also contribute to baseline drift.
Q4: My retention times are shifting from one injection to the next. What should I check?
Inconsistent retention times can compromise the reliability of your analysis. Here are some potential causes:
-
Column Equilibration: Insufficient equilibration time between injections is a common cause of retention time drift.
-
Pump Performance: Leaks in the pump, worn pump seals, or check valve issues can lead to inconsistent mobile phase delivery and fluctuating retention times.
-
Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. Keep your mobile phase reservoirs sealed.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.
-
Column Contamination: The accumulation of contaminants on the column can alter its chemistry and lead to a gradual shift in retention times. Regularly flush your column with a strong solvent.
Data Presentation
The following table provides representative retention times for major hemlock alkaloids based on a typical reversed-phase HPLC method. Note that these values can vary depending on the specific HPLC system, column, and exact experimental conditions.
| Alkaloid | Representative Retention Time (minutes) |
| Conhydrine | 4.8 |
| Pseudoconhydrine | 5.5 |
| γ-Coniceine | 7.2 |
| Coniine | 8.1 |
| N-Methylconiine | 9.3 |
Experimental Protocols
Below is a detailed methodology for a representative HPLC experiment for the analysis of hemlock alkaloids. This should be considered a starting point for method development and optimization.
1. Sample Preparation
-
Plant Material Extraction:
-
Grind dried and powdered hemlock plant material to a fine powder.
-
Extract 1 gram of the powder with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
-
-
Standard Preparation:
-
Prepare individual stock solutions of coniine, conhydrine, this compound, γ-coniceine, and N-methylconiine in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions with the initial mobile phase to the desired concentration (e.g., 10 µg/mL).
-
2. HPLC Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably with end-capping.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (minutes) % Solvent A % Solvent B 0.0 95 5 15.0 50 50 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of hemlock alkaloids.
Caption: A flowchart for troubleshooting poor HPLC resolution of hemlock alkaloids.
References
Technical Support Center: Analysis of Pseudoconhydrine by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of Pseudoconhydrine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing matrix effects and achieving accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analysis. In biological matrices, common sources of matrix effects include phospholipids, salts, and proteins.[2]
Q2: How can I assess the extent of matrix effects in my this compound assay?
A2: The most common method is the post-extraction spike technique. This involves comparing the peak area of this compound in a standard solution prepared in a neat solvent to the peak area of this compound spiked into a blank matrix sample that has undergone the full extraction procedure. The matrix effect (ME) can be calculated as:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by the matrix effect can be effectively normalized.
Q4: Can sample dilution mitigate matrix effects?
A4: Yes, diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components.[3] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.
Q5: What are the primary sample preparation techniques to minimize matrix effects for this compound analysis?
A5: The three main techniques for preparing biological samples for the analysis of small molecules like this compound are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4] Each method offers a different balance of sample cleanliness, recovery, and throughput.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape, Low Signal Intensity, or High Variability in Results
-
Possible Cause: Significant matrix effects leading to ion suppression.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
-
Solutions:
-
Optimize Sample Preparation: If matrix effects are confirmed, consider switching to a more rigorous sample preparation technique. For example, if you are using protein precipitation, try liquid-liquid extraction or solid-phase extraction for a cleaner sample.
-
Chromatographic Optimization: Adjust the gradient elution profile to better separate this compound from co-eluting matrix components. If necessary, try a column with a different stationary phase to alter selectivity.
-
Calibration Strategy:
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of your samples. This can help to correct for consistent matrix effects.
-
-
Issue 2: Inconsistent Results Between Different Sample Lots
-
Possible Cause: Variability in the matrix composition between different lots or individuals, leading to varying degrees of matrix effects.
-
Solutions:
-
Robust Sample Preparation: A thorough sample cleanup using SPE is highly recommended to minimize the impact of sample-to-sample variability.
-
Use of a SIL-IS: A stable isotope-labeled internal standard is crucial for correcting for these variations.
-
Experimental Protocols
The following are detailed methodologies for the three primary sample preparation techniques.
Protein Precipitation (PPT)
A fast and simple method, but often results in the least clean extracts.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject the sample into the LC-MS/MS system.
Caption: Experimental workflow for Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE)
Offers better sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
Protocol:
-
Sample Aliquoting: To 500 µL of the biological sample, add the internal standard.
-
pH Adjustment: Add 100 µL of 1 M sodium carbonate to basify the sample.
-
Extraction Solvent Addition: Add 2 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Extraction: Vortex for 2 minutes, then gently mix on a rotator for 10 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Pseudoconhydrine in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pseudoconhydrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on enhancing the stability of this compound in solution.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Much of the guidance provided here is extrapolated from studies on closely related piperidine alkaloids found in Conium maculatum, such as coniine, and general principles of alkaloid chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the behavior of similar piperidine alkaloids, the stability of this compound in solution is likely influenced by several factors:
-
pH: Alkaloids, being basic compounds, are often more stable in acidic to neutral pH ranges. Highly acidic or alkaline conditions can lead to degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions. For long-term storage, refrigeration or freezing is generally recommended.
-
Light: Exposure to UV or even ambient light can cause photodegradation of organic molecules like alkaloids.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Excipients: In formulated solutions, interactions with excipients can impact stability.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products of this compound have not been extensively documented, potential degradation pathways for piperidine alkaloids may include:
-
Oxidation: This can lead to the formation of N-oxides or ring-opened products.
-
Dehydration: If conditions are favorable, loss of the hydroxyl group could occur.
-
Isomerization: Changes in stereochemistry might occur under certain conditions.
Further investigation using techniques like mass spectrometry is necessary to identify and characterize the specific degradation products of this compound under various stress conditions.
Q3: Are there any established analytical methods for assessing this compound stability?
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in a prepared solution.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate pH | Measure the pH of the solution. | Adjust the pH to a neutral or slightly acidic range (pH 4-6) using a suitable buffer system (e.g., citrate, phosphate). |
| High Storage Temperature | Review storage conditions. | Store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Check if the solution was protected from light. | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |
| Oxidative Degradation | Consider the presence of oxygen or oxidizing agents. | Prepare solutions using de-gassed solvents. Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) after conducting compatibility studies. |
Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound | Analyze the mass spectra of the unknown peaks. | Use LC-MS/MS to obtain fragmentation patterns of the new peaks to help elucidate their structures and confirm if they are degradation products. |
| Interaction with Excipients | Review the formulation components. | Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and analyzing for degradation. |
| Contamination | Check the purity of the starting material and solvents. | Use high-purity solvents and reference standards. Ensure proper cleaning of all glassware and equipment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug and the stock solution to 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using an appropriate analytical technique, such as LC-MS, to identify and quantify the remaining this compound and any degradation products formed.
-
Protocol 2: Excipient Compatibility Study
This protocol provides a framework for assessing the compatibility of this compound with common pharmaceutical excipients.
-
Selection of Excipients: Choose excipients that are intended to be used in the final formulation (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.).
-
Preparation of Binary Mixtures:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
Prepare a control sample of this compound alone.
-
-
Storage Conditions: Store the binary mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).
-
Sample Analysis:
-
At predetermined time points, analyze the samples for the appearance of new degradation products and for any change in the physical properties (e.g., color, moisture content).
-
Use a suitable analytical method (e.g., HPLC) to assay the amount of this compound remaining in each mixture.
-
Compare the results of the binary mixtures to the control sample to identify any incompatibilities.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Refinement of extraction protocols for Conium alkaloids
Disclaimer: Conium maculatum (poison hemlock) and its constituent alkaloids, such as coniine, are highly toxic. All handling, extraction, and analysis of this plant material should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety protocols. This guide is intended for research purposes only.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the extraction and refinement of Conium alkaloids, providing solutions and best practices for researchers, scientists, and drug development professionals.
Sample Preparation & Initial Extraction
Q1: My alkaloid yield is consistently low. What are the most critical factors affecting the initial extraction efficiency?
A1: Low yield is a common challenge in plant alkaloid extraction.[1] Several factors can contribute to this:
-
Plant Material Selection and Handling: The concentration of alkaloids in Conium maculatum varies significantly based on the plant's age, geographical origin, season of harvest, and the specific part used (fruits generally have the highest content).[1][2][3] Freshly harvested and properly dried plant material is crucial.
-
Particle Size: The plant material must be finely ground to increase the surface area for solvent penetration.[4]
-
Solvent Choice: The selection of an appropriate solvent is paramount. For piperidine alkaloids like coniine, a classic acid-base extraction is often most effective.[5][6] This involves initial extraction with an acidified aqueous solution to form alkaloidal salts, followed by basification and extraction into a non-polar organic solvent.[5][6][7]
-
Extraction Technique: While maceration is common, more advanced methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly improve efficiency and reduce extraction time.[8][9][10]
Q2: Which solvent system is optimal for extracting total alkaloids from Conium maculatum?
A2: There is no single "best" solvent, as the choice depends on the subsequent purification strategy. However, a common and effective approach is an acid-base extraction:
-
Acidic Extraction: The powdered plant material is first treated with a dilute acid (e.g., 2% HCl or tartaric acid in methanol) to convert the alkaloids into their salt form, which is soluble in the aqueous or alcoholic phase.[11][12]
-
Basification: The acidic extract is then made alkaline (pH 8-10) with a base like sodium hydroxide or calcium oxide.[12][13] This converts the alkaloid salts back to their free-base form.
-
Organic Solvent Extraction: The free-base alkaloids, which are less soluble in water, are then extracted into a non-polar organic solvent like chloroform, ether, or dichloromethane.[5][12][14]
Table 1: Comparison of Common Solvents for Alkaloid Extraction
| Solvent | Polarity | Target Alkaloid Form | Advantages | Disadvantages |
| Acidified Water/Alcohol | High | Alkaloid Salts | Good for initial extraction from plant matrix.[7] | Extracts many water-soluble impurities (sugars, proteins).[7] |
| Chloroform | Low | Free Base | Effective for a wide range of free-base alkaloids.[1][12][14] | More toxic than other options. |
| Diethyl Ether | Low | Free Base | Good for extracting free-base alkaloids; can help separate conhydrine at low temperatures.[13] | Highly volatile and flammable. |
| Methanol/Ethanol | High | Free Base & Salts | Can extract both forms of alkaloids.[7][14] | Extracts more fat-soluble impurities.[7] |
Q3: I'm observing significant degradation of my target alkaloids during extraction. How can this be minimized?
A3: Alkaloid degradation can occur due to heat, pH extremes, or prolonged extraction times.
-
Temperature Control: Elevated temperatures, especially in the presence of certain acids, can lead to alkaloid degradation.[11] Use of vacuum evaporation at lower temperatures (e.g., <50°C) is recommended for solvent removal.[13][15]
-
pH Monitoring: Careful control of pH during the acid-base extraction is critical. Use titration for precise adjustments.
-
Minimize Extraction Time: Extended extraction periods, particularly at high temperatures, can increase the chance of degradation.[11] Techniques like UAE or MAE can drastically reduce the required time.[9]
Purification & Separation
Q4: My crude extract contains many impurities. What is a robust method for initial cleanup?
A4: The most effective initial cleanup is a liquid-liquid acid-base extraction. After obtaining your crude organic extract (containing free-base alkaloids), you can wash it with a dilute acid. The alkaloids will move into the aqueous acid phase as salts, leaving behind many non-basic, fat-soluble impurities in the organic phase.[7] You can then re-basify the aqueous phase and extract the purified alkaloids back into a fresh organic solvent.[7]
Q5: How can I separate γ-coniceine from coniine and other related alkaloids?
A5: Separating the structurally similar Conium alkaloids requires chromatographic techniques.
-
Physicochemical Differences: The key difference is the imine group (C=N double bond) in γ-coniceine, making it slightly more polar than the fully saturated coniine.[6]
-
Chromatography:
-
Thin-Layer Chromatography (TLC): Excellent for initial assessment and method development.[6][16] Different solvent systems can be tested to achieve separation.
-
Column Chromatography: The standard method for preparative separation.[17] Using silica gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) as the mobile phase will allow for the separation of alkaloids based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Provides the highest resolution for both analytical quantification and preparative purification.[4]
-
Table 2: Reported TLC Systems for Conium Alkaloid Analysis
| Stationary Phase | Mobile Phase | Application | Reference |
| Silica Gel | Ethyl acetate: Methanol: Water (50:10:40) | Analysis of coniine in leaves | [16] |
| Silica Gel | Glacial acetic acid: Acetone (10:90) | Analysis of coniine in flowers | [16] |
| Silica Gel | Butanol: Glacial acetic acid: Water (40:10:10) | General identification | [18] |
Key Experimental Protocols
Protocol 1: General Acid-Base Extraction from Dried Plant Material
This protocol outlines a standard method for obtaining a total alkaloid fraction.
-
Maceration: Mix 100g of finely powdered, dried Conium maculatum (preferably fruits) with a 2% hydrochloric acid solution. Allow to macerate for 24-48 hours with occasional stirring.
-
Filtration: Filter the mixture to separate the acidic aqueous extract from the plant solids.
-
Basification: Carefully add a 20% sodium hydroxide solution to the filtrate, adjusting the pH to between 9 and 10.[12] Monitor with a pH meter. The solution will become cloudy as the free-base alkaloids precipitate.
-
Solvent Partitioning: Transfer the alkaline solution to a separatory funnel and extract it three to five times with an equal volume of chloroform or diethyl ether.[12]
-
Combine & Dry: Combine the organic layers. Dry the extract using anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.
Protocol 2: Steam Distillation for Volatile Alkaloids (Coniine)
This method is particularly effective for isolating the volatile alkaloid coniine.[13]
-
Alkalization: Moisten 100g of fresh, bruised Conium plant material with water and mix thoroughly with a base such as calcium oxide or sodium carbonate.[12][13]
-
Distillation: Place the mixture in a distillation apparatus and pass steam through it. Coniine is volatile and will co-distill with the water.[13]
-
Collection: Collect the distillate, which will contain an oily layer of coniine and an aqueous solution with dissolved coniine.[13]
-
Acidification & Concentration: Acidify the distillate with dilute sulfuric or hydrochloric acid to convert coniine to its non-volatile salt form. Reduce the volume by about 75% via vacuum evaporation.[13][19]
-
Purification: The concentrated solution of alkaloid salts can then be purified using the acid-base partitioning steps described in Protocol 1 (Steps 3-6).
Visualized Workflows
// Node Definitions Plant [label="Dried & Powdered\nConium maculatum", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acidification\n(e.g., 2% HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filtration", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Basification\n(pH 9-10 with NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Liquid-Liquid Extraction\n(with Chloroform/Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Drying & Concentration\n(Anhydrous Na2SO4, Rotovap)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude Alkaloid\nExtract", shape=box, style="filled, rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Chromatographic\nPurification (Column/HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure [label="Isolated\nAlkaloids", shape=box, style="filled, rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions Plant -> Acid [label="Maceration"]; Acid -> Filter [label="Separate Solids"]; Filter -> Base [label="Aqueous Extract\n(Alkaloid Salts)"]; Base -> Solvent [label="Aqueous Phase\n(Free Base Alkaloids)"]; Solvent -> Dry [label="Organic Phase"]; Dry -> Crude; Crude -> Purify; Purify -> Pure; } dot Caption: Workflow for Acid-Base Extraction of Conium Alkaloids.
// Node Definitions Start [label="Problem:\nLow Alkaloid Yield", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPlant [label="Verify Plant Material?\n(Part, Age, Harvest Time)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckGrind [label="Adequate Grinding?\n(Fine Powder)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Correct Solvent System?\n(Acid-Base Protocol)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Temperature Control?\n(Avoid Overheating)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
SourceNew [label="Action:\nSource & Verify\nPlant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Regrind [label="Action:\nRe-grind to\nFiner Particle Size", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeSolvent [label="Action:\nOptimize Solvent & pH\nfor Acid-Base Steps", fillcolor="#F1F3F4", fontcolor="#202124"]; ControlTemp [label="Action:\nUse Low Temp\nEvaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Start -> CheckPlant; CheckPlant -> CheckGrind [label="No"]; CheckPlant -> SourceNew [label="Yes"]; CheckGrind -> CheckSolvent [label="No"]; CheckGrind -> Regrind [label="Yes"]; CheckSolvent -> CheckTemp [label="No"]; CheckSolvent -> OptimizeSolvent [label="Yes"]; CheckTemp -> Success [label="No"]; CheckTemp -> ControlTemp [label="Yes"];
SourceNew -> Success; Regrind -> Success; OptimizeSolvent -> Success; ControlTemp -> Success; } dot Caption: Troubleshooting Logic for Low Alkaloid Yield.
References
- 1. From Nature to Medicine: The Art of Extracting Plant Alkaloids [greenskybio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 5. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. isca.me [isca.me]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. scielo.br [scielo.br]
- 11. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of Alkaloidal Fraction of Conium maculatum L. Aerial Parts for Analgesic and Antiinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Coniine! - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 15. scispace.com [scispace.com]
- 16. plantsjournal.com [plantsjournal.com]
- 17. reddit.com [reddit.com]
- 18. ansm.sante.fr [ansm.sante.fr]
- 19. Sciencemadness Discussion Board - Extraction of coniine. - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Addressing Solubility Issues of Pseudoconhydrine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Pseudoconhydrine.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low solubility in neutral aqueous buffers?
A1: this compound is an alkaloid with a piperidine ring structure containing a secondary amine. In its free base form, the molecule is predominantly nonpolar, leading to poor interactions with polar water molecules in neutral buffers. Its solubility is therefore limited in neutral pH environments like Phosphate-Buffered Saline (PBS) at pH 7.4.
Q2: How does pH fundamentally influence the solubility of this compound?
A2: The secondary amine group in this compound is basic and can be protonated. In acidic conditions (lower pH), the amine group accepts a proton (H+) to form a positively charged ammonium salt. This salt form is significantly more polar than the free base, which dramatically increases its solubility in aqueous solutions.[1][2] Conversely, in alkaline conditions (higher pH), the compound exists primarily as the less soluble free base.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: The most common and effective strategies to improve the solubility of amine-containing compounds like this compound include:
-
pH Adjustment: Lowering the pH of the buffer to protonate the molecule.[1][3]
-
Use of Co-solvents: Adding a water-miscible organic solvent to the buffer.[4]
-
Addition of Solubilizing Excipients: Employing agents like cyclodextrins or surfactants to encapsulate or form micelles around the compound.[3][5]
Troubleshooting Guide
Issue 1: My this compound precipitates from the buffer solution over time.
-
Possible Cause: The initial concentration of this compound exceeds its thermodynamic solubility limit in the chosen buffer system. A supersaturated solution may have been formed initially, which is inherently unstable.
-
Solutions:
-
Determine the Stable Solubility: Conduct a solubility assessment to find the maximum stable concentration under your experimental conditions.
-
Optimize the Formulation: If a higher concentration is required, systematically screen different solubilization methods (e.g., varying the pH, testing different co-solvents or excipients) to find a system that provides stable solubilization.
-
Issue 2: I must use a neutral pH for my biological assay, but this compound will not dissolve.
-
Possible Cause: At neutral pH, this compound is in its poorly soluble free base form.
-
Solutions:
-
Prepare a Concentrated Acidic Stock: Dissolve the this compound at a high concentration in a slightly acidic solution (e.g., pH 4-5) where it is highly soluble. Then, dilute this stock solution to the final desired concentration in your neutral pH assay buffer. The final pH should be verified, and the final concentration must remain below the compound's solubility limit at that pH.
-
Use Solubilizing Excipients: Investigate the use of cyclodextrins (e.g., Captisol®) or non-ionic surfactants (e.g., Polysorbate 80) that are often biocompatible and can increase apparent water solubility at neutral pH.[6][7]
-
Issue 3: The co-solvent I am using (e.g., DMSO) is interfering with my downstream experiment.
-
Possible Cause: Organic co-solvents can affect protein structure, enzyme activity, or cell viability.
-
Solutions:
-
Minimize Co-solvent Concentration: Determine the lowest possible percentage of the co-solvent that maintains solubility.
-
Screen Alternative Co-solvents: Test other, potentially less disruptive, co-solvents such as ethanol, propylene glycol, or PEG 400.[4]
-
Explore Non-Co-solvent Methods: Switch to a different solubilization strategy that avoids organic solvents, such as pH adjustment or the use of cyclodextrins.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effects of different formulation strategies on this compound solubility. Note: These values are for illustrative purposes and must be determined experimentally.
Table 1: Hypothetical Effect of pH on the Aqueous Solubility of this compound at 25°C
| Buffer pH | Expected Predominant Form | Hypothetical Solubility (mg/mL) |
| 3.0 | Protonated Salt | > 50 |
| 5.0 | Protonated Salt | > 25 |
| 7.4 | Free Base / Salt Mixture | ~ 0.5 - 1.0 |
| 9.0 | Free Base | < 0.1 |
Table 2: Hypothetical Effect of Co-solvents on this compound Solubility in PBS (pH 7.4) at 25°C
| Co-solvent | Concentration (% v/v) | Hypothetical Solubility (mg/mL) |
| None | 0% | 0.7 |
| Ethanol | 10% | 2.5 |
| DMSO | 5% | 4.0 |
| PEG 400 | 10% | 3.2 |
| Propylene Glycol | 10% | 2.8 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a different aqueous buffer (e.g., pH 3.0, 5.0, 7.4).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a pH-Adjusted this compound Solution
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in a small volume of deionized water.
-
pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise until all the solid has dissolved. The resulting pH will be acidic.
-
Buffer Addition: Add a concentrated buffer stock (e.g., 10x PBS) to the solution.
-
Final Volume Adjustment: Adjust the final volume with deionized water.
-
Verification: Measure the final pH of the solution and ensure it is within the desired range. Observe the solution for any signs of precipitation.
Visual Guides
Caption: Logical troubleshooting workflow for solubility issues.
References
Technical Support Center: Method Development for Separating Pseudoconhydrine Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the separation of Pseudoconhydrine diastereomers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are this compound diastereomers and why is their separation important?
This compound is a piperidine alkaloid and an isomer of conhydrine.[1] It possesses two stereocenters, which gives rise to two pairs of enantiomers, which are diastereomers to each other. The separation of these diastereomers is crucial because different stereoisomers of a chiral molecule can exhibit distinct biological and therapeutic activities.[2] For regulatory approval and to ensure safety and efficacy, it is often necessary to isolate and characterize each stereoisomer.
Q2: What are the primary chromatographic techniques for separating this compound diastereomers?
The most common and effective techniques for separating diastereomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4] While diastereomers can sometimes be separated on standard achiral columns, chiral stationary phases (CSPs) often provide superior resolution.[3] Supercritical Fluid Chromatography (SFC) is also a powerful technique for diastereomer separation.[3]
Q3: Is derivatization necessary for the separation of this compound diastereomers?
Derivatization is not always required but can be a useful strategy. Reacting the diastereomeric mixture with a chiral derivatizing agent can create new diastereomers with greater differences in their physical properties, potentially allowing for easier separation on a standard achiral HPLC column.[5] Derivatization can also be employed to enhance the detectability of the analytes if they lack a strong chromophore.
Q4: Which type of HPLC column is most suitable for this separation?
For the direct separation of piperidine derivatives like this compound, polysaccharide-based chiral stationary phases (CSPs) are highly recommended as a starting point. Columns such as those with cellulose or amylose derivatives have shown good performance in resolving similar compounds. Protein-based CSPs can also be effective. It is often necessary to screen a few different CSPs to identify the optimal one.
Troubleshooting Guides
Issue 1: Poor or no peak resolution between the this compound diastereomers.
-
Question: I am not seeing any separation between my diastereomer peaks on my HPLC system. What should I check first?
-
Answer:
-
Confirm Chiral Stationary Phase (CSP): Ensure you are using a suitable CSP. For piperidine alkaloids, polysaccharide-based columns are a good starting point.
-
Mobile Phase Composition: The composition of the mobile phase is critical. For normal-phase HPLC, a common mobile phase is a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like ethanol or isopropanol). The percentage of the polar modifier significantly affects resolution; try systematically varying the ratio.
-
Flow Rate: Lower flow rates often lead to better resolution in chiral chromatography.[6] If your flow rate is high (e.g., > 1.0 mL/min), try reducing it.
-
Temperature: Temperature can influence selectivity. Ensure your column oven is set to a stable temperature and consider testing different temperatures (e.g., 25°C, 30°C, 40°C).
-
Issue 2: My peaks are broad and tailing.
-
Question: The peaks for my this compound diastereomers are not sharp and show significant tailing. How can I improve the peak shape?
-
Answer:
-
Mobile Phase Additives: For basic compounds like piperidine alkaloids, peak tailing is a common issue. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape.
-
Sample Overload: Injecting a sample that is too concentrated can lead to broad, tailing peaks. Try diluting your sample and reinjecting.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
-
Column Contamination: The column may be contaminated. Try flushing the column with a strong solvent (check the column manual for compatible solvents).
-
Issue 3: Retention times are inconsistent between runs.
-
Question: I am observing shifts in the retention times of my peaks from one injection to the next. What could be the cause?
-
Answer:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times.
-
Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase can cause retention time shifts. Ensure accurate measurements of all components.
-
Temperature Fluctuations: Unstable column temperatures can affect retention times.[6] Use a column oven to maintain a consistent temperature.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, variable retention times.
-
Experimental Protocol: Hypothetical HPLC Method
The following is a hypothetical experimental protocol for the separation of this compound diastereomers based on methods for similar piperidine alkaloids.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane and Isopropanol (IPA).
-
Mobile Phase Additive: Diethylamine (DEA).
-
This compound diastereomer standard.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:IPA:DEA (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the this compound diastereomer mixture at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 50 µg/mL with the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to the two diastereomers.
-
Calculate the retention time (tR), resolution (Rs), and separation factor (α) for the two peaks.
Quantitative Data Summary
The following table presents hypothetical quantitative data that could be obtained from the successful application of the experimental protocol described above.
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (t_R) | 12.5 min | 14.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{2.1} |
| Separation Factor (α) | \multicolumn{2}{c | }{1.14} |
Visualizations
Caption: Workflow for HPLC separation of this compound diastereomers.
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. gcms.cz [gcms.cz]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Toxicological Analysis: Pseudoconhydrine vs. Coniine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of pseudoconhydrine and coniine, two piperidine alkaloids found in poison hemlock (Conium maculatum). While coniine is a well-documented neurotoxin, data on the specific toxicity of this compound is less abundant. This document synthesizes available experimental data to offer a comparative overview.
Quantitative Toxicity Data
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Animal Model | Route of Administration | LD50 | Citation |
| Coniine (racemic) | C₈H₁₇N | 127.23 | Mouse | Intravenous (i.v.) | 7.7 mg/kg | [1] |
| (-)-Coniine | C₈H₁₇N | 127.23 | Mouse | Intravenous (i.v.) | 7.0 mg/kg | [1] |
| (+)-Coniine | C₈H₁₇N | 127.23 | Mouse | Intravenous (i.v.) | 12.1 mg/kg | [1] |
| This compound | C₈H₁₇NO | 143.23 | - | - | Data not available |
Toxicological Mechanisms and Effects
Coniine is a potent neurotoxin that acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[2][3] Its mechanism of action disrupts the central and peripheral nervous systems.[4][5] The initial effects of coniine poisoning can be stimulatory, leading to nausea, vomiting, and confusion, followed by a depressant phase characterized by muscular weakness, paralysis, and ultimately, death from respiratory failure.[6][7] The (R)-(-) enantiomer of coniine is considered to be the more biologically active and toxic form.[4]
This compound is a minor alkaloid found in poison hemlock, and its specific mechanism of action is not as extensively studied as that of coniine.[3] As a piperidine alkaloid structurally related to coniine, it is presumed to exhibit neurotoxic properties, likely also interacting with nicotinic acetylcholine receptors. However, without specific experimental data, its comparative potency and detailed mechanism remain to be elucidated.
Experimental Protocols
In Vivo LD50 Determination in Mice (Up-and-Down Procedure - UDP)
This protocol is a common method for determining the median lethal dose (LD50) of a substance.
-
Animal Model: Healthy, young adult mice of a specific strain, weighing between 20-30g, are used. Animals are acclimated to laboratory conditions for at least one week prior to the experiment.
-
Dosage Preparation: The test substance (e.g., coniine hydrochloride) is dissolved in a suitable vehicle (e.g., sterile saline). A series of graded doses are prepared.
-
Administration: A single dose is administered to an animal via the desired route (e.g., intraperitoneal or oral).
-
Observation: The animal is observed for a set period (typically 24-48 hours) for signs of toxicity and mortality.
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The dose interval is typically a constant logarithmic factor.
-
Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using statistical methods such as the maximum likelihood method.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test alkaloids (this compound or coniine) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells.
Visualizations
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. neuroproof.com [neuroproof.com]
- 3. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Pseudoconhydrine
For researchers, scientists, and drug development professionals engaged in the study of piperidine alkaloids, the accurate quantification of Pseudoconhydrine is essential for toxicological assessments, pharmacokinetic studies, and quality control of botanical materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent and powerful analytical techniques for this purpose. This guide presents an objective comparison of these methods, drawing upon experimental data from studies on related piperidine alkaloids to provide a comprehensive overview of their expected performance for this compound analysis.
Performance Comparison
The selection of an analytical technique for the quantification of this compound is contingent on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC-MS methods based on data from related compounds. It is important to note that while HPLC can often directly analyze this compound, GC-MS may necessitate a derivatization step to enhance the volatility of the alkaloid for gas-phase analysis.
| Validation Parameter | HPLC (with UV or CAD Detection) | GC-MS | Notes |
| Linearity (R²) | > 0.999[1][2] | > 0.999[3][4] | Both techniques demonstrate excellent linearity over a range of concentrations. |
| Limit of Detection (LOD) | 0.015 - 0.15 µg/mL[1][2] | As low as 0.01 ppm (with MS/MS) | GC-MS, particularly with tandem mass spectrometry (MS/MS), generally offers lower limits of detection. |
| Limit of Quantification (LOQ) | 0.044 - 0.44 µg/mL[1][2] | As low as 0.025 ppm (with MS/MS) | The higher sensitivity of GC-MS allows for the quantification of trace amounts of the analyte. |
| Precision (%RSD) | < 2%[5][6] | < 2%[3][4] | Both methods exhibit high precision for both intra- and inter-day assays. |
| Accuracy (% Recovery) | 99 - 102% | 98 - 102%[4] | Both techniques provide high accuracy in the quantification of the analyte. |
| Sample Preparation | Filtration, dilution. Derivatization may be needed for improved detection. | Extraction, derivatization is often required to improve volatility. | GC-MS typically involves a more complex sample preparation process due to the need for derivatization. |
| Analysis Time | Typically 10 - 30 minutes per sample. | Typically 20 - 40 minutes per sample. | HPLC can offer faster analysis times, especially with modern UHPLC systems. |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds. | Excellent, with mass spectral data providing a high degree of confidence in analyte identification. | The mass spectrometric detection in GC-MS provides superior selectivity compared to UV detection in HPLC. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline representative experimental protocols for the analysis of piperidine alkaloids by HPLC and GC-MS.
HPLC Method Protocol (Based on Piperidine Analysis)
This protocol describes a reversed-phase HPLC method with UV detection, which would be a suitable starting point for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent (e.g., methanol, water).
-
For enhanced sensitivity and chromatographic retention, pre-column derivatization with a reagent like 4-toluenesulfonyl chloride can be employed.[1][7]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid).[1] The composition can be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector set at a wavelength appropriate for the derivatized or underivatized analyte (e.g., 240 nm).
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: Prepare a series of calibration standards over the desired concentration range and inject them into the HPLC system. Plot the peak area versus concentration and determine the linearity by calculating the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at a specific concentration and calculating the relative standard deviation (%RSD).
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
GC-MS Method Protocol (General Approach)
This protocol outlines a general procedure for the analysis of volatile or semi-volatile compounds like piperidine alkaloids using GC-MS. Derivatization is often a critical step for compounds containing polar functional groups.
1. Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate, dichloromethane) and a technique such as liquid-liquid extraction or solid-phase extraction.
-
Concentrate the extract to a smaller volume.
-
Derivatize the analyte to increase its volatility and thermal stability. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the analyte.
-
Injector Temperature: 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
3. Validation Parameters:
-
The validation parameters (linearity, accuracy, precision, LOD, and LOQ) are determined using a similar approach to the HPLC method, by analyzing calibration standards and spiked samples.
Visualizing the Workflow and Comparison
To better understand the processes involved, the following diagrams illustrate the general workflow for method cross-validation and a logical comparison of the two techniques.
Caption: General workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Logical comparison of HPLC and GC-MS for this compound analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Neurotoxicity of Piperidine Alkaloids: Coniine, Lobeline, and Arecoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic profiles of three well-known piperidine alkaloids: coniine, lobeline, and arecoline. The information presented herein is intended to assist researchers in understanding the relative toxicities, mechanisms of action, and experimental evaluation of these compounds. All quantitative data is supported by experimental findings from peer-reviewed literature.
Overview of Piperidine Alkaloids
Piperidine alkaloids are a class of naturally occurring compounds characterized by a piperidine ring structure. They are found in various plant species and exhibit a wide range of pharmacological and toxicological effects. This guide focuses on three notable examples:
-
Coniine: A highly toxic alkaloid found in poison hemlock (Conium maculatum), famously used in the execution of Socrates.
-
Lobeline: An alkaloid from the Indian tobacco plant (Lobelia inflata), which has been investigated for its potential in smoking cessation and for its neuroprotective properties.
-
Arecoline: The primary psychoactive alkaloid in the areca nut (Areca catechu), which is widely consumed in Asia and is associated with neurotoxicity and carcinogenesis.
Quantitative Comparison of Neurotoxicity
The following table summarizes the available quantitative data on the neurotoxicity of coniine, lobeline, and arecoline.
| Parameter | Coniine | Lobeline | Arecoline |
| LD50 (Mouse) | 7.0 - 12.1 mg/kg (intraperitoneal)[1] | Not established, but studies show low toxicity at 5-10 mg/kg (intraperitoneal)[2][3][4] | 100 mg/kg (subcutaneous)[5][6] |
| IC50 / Effective Concentration (Neuronal Cells) | TE-671 cells: 115 µM (for (-)-coniine) SH-SY5Y cells: 9.6 µM (for (-)-coniine) Rat anococcygeus muscle (inhibition of nitrergic response): -logIC50 = 3.79 M | Rat thalamic synaptosomes (inhibition of nicotine-evoked ⁸⁶Rb⁺ efflux): IC50 = 0.7 µM | Rat primary cortical neurons: 50-200 µM induces neuronal cell death PC12 cells: Down-regulation of cell viability at 0.5, 1, and 2 mM |
| Primary Mechanism of Neurotoxicity | Antagonism of nicotinic acetylcholine receptors (nAChRs) | Modulation of nAChRs, with evidence of both antagonistic and potentially neuroprotective effects | Induction of oxidative stress and apoptosis |
Mechanisms of Neurotoxicity and Signaling Pathways
The neurotoxic effects of these piperidine alkaloids are mediated by distinct molecular mechanisms and signaling pathways.
Coniine: Nicotinic Acetylcholine Receptor Antagonism
Coniine's primary mechanism of toxicity is its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an antagonist, blocking the normal function of acetylcholine, a key neurotransmitter. This blockade at the neuromuscular junction leads to muscle paralysis, and ultimately, death from respiratory failure. The (R)-(-) enantiomer of coniine is generally more biologically active and toxic than the (S)-(+) enantiomer.
Arecoline: Oxidative Stress and Apoptosis
Arecoline induces neurotoxicity primarily by generating reactive oxygen species (ROS), leading to oxidative stress within neuronal cells. This oxidative stress damages cellular components, including lipids, proteins, and DNA. Furthermore, arecoline can trigger the intrinsic apoptotic pathway by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to programmed cell death.
Lobeline: A Complex Interaction with Nicotinic Receptors and Potential Neuroprotection
Lobeline's interaction with the nervous system is more complex. While it is a ligand for nAChRs, it exhibits properties of a partial agonist or antagonist depending on the receptor subtype and experimental conditions. Studies have shown that lobeline can inhibit nicotine-evoked dopamine release, suggesting an antagonistic action. However, other research indicates that lobeline may have neuroprotective effects, potentially through the modulation of neurotrophic factor expression. Acute high doses of lobeline have not been found to cause significant genotoxic or neurotoxic effects in animal models.[2][3][4]
Experimental Protocols for Neurotoxicity Assessment
The following are detailed methodologies for two common in vitro assays used to assess the neurotoxicity of compounds like piperidine alkaloids.
General Experimental Workflow for In Vitro Neurotoxicity Testing
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine alkaloids and a vehicle control. Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell membrane damage.
Principle: An increase in LDH activity in the culture supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
Conclusion
This guide provides a comparative overview of the neurotoxicity of coniine, lobeline, and arecoline.
-
Coniine is a potent neurotoxin that acts as a nicotinic acetylcholine receptor antagonist, leading to paralysis.
-
Arecoline exerts its neurotoxic effects primarily through the induction of oxidative stress and apoptosis.
-
Lobeline displays a more complex profile, modulating nicotinic acetylcholine receptors with a lower toxicity profile and even potential neuroprotective properties.
The provided experimental protocols and diagrams offer a framework for researchers to further investigate the neurotoxic and neuroprotective properties of these and other piperidine alkaloids. It is crucial for researchers in drug development and toxicology to understand these differences to better assess the risks and potential therapeutic applications of this diverse class of compounds.
References
- 1. Neurotoxicological profile assessment of lobeline after acute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of mutagenic and genotoxic activities of lobeline and its modulation on genomic instability induced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between lethal toxicity in oral administration and injection to mice: effect of exposure routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of lethal doses of industrial chemicals between oral or intraperitoneal administration and inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oral ld50 values: Topics by Science.gov [science.gov]
A Comparative Guide to the Validation of Analytical Methods for Pseudoconhydrine Detection in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like Pseudoconhydrine in biological matrices is critical for pharmacokinetic, toxicological, and clinical studies. This guide provides a detailed comparison of three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Due to the limited availability of specific validation data for this compound, this guide utilizes data from its structurally similar compound, pseudoephedrine, as a reliable proxy. The validation parameters presented are based on published methods for pseudoephedrine analysis in human plasma and urine.
Method Performance Comparison
The choice of an analytical method is dictated by its performance characteristics. The following tables summarize the key validation parameters for LC-MS/MS, GC-MS, and HPLC-UV methods for the analysis of pseudoephedrine, offering a clear comparison of their capabilities.
Table 1: Performance Characteristics of LC-MS/MS for Pseudoephedrine Analysis in Human Plasma [1][2][3][4]
| Validation Parameter | Performance Metric |
| Linearity Range | 0.2 - 1000 ng/mL[1][3][4] |
| Limit of Detection (LOD) | Not explicitly reported, but LLOQ is low. |
| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL[1][3][4] |
| Recovery | 71.44 - 72.97%[3] |
| Precision (RSD%) | Intra-day: 5.88% - 14.99%, Inter-day: 8.77% - 13.74%[3] |
| Accuracy | 86.78% - 103.70%[3] |
Table 2: Performance Characteristics of GC-MS for Pseudoephedrine Analysis in Urine [5][6]
| Validation Parameter | Performance Metric |
| Linearity Range | 2.5 - 1000 ng/mL[5] |
| Limit of Detection (LOD) | < 200 ng/mL[6] |
| Limit of Quantification (LOQ) | 2.5 ng/mL[5] |
| Recovery | > 80%[6] |
| Precision (RSD%) | Not explicitly reported. |
| Accuracy | Not explicitly reported. |
Table 3: Performance Characteristics of HPLC-UV for Pseudoephedrine Analysis in Pharmaceutical Formulations [7][8]
| Validation Parameter | Performance Metric |
| Linearity Range | 0 - 50 µg/mL[7] |
| Limit of Detection (LOD) | 0.06 µg/mL[7] |
| Limit of Quantification (LOQ) | 1.2 µg/mL[7] |
| Recovery | Within limits indicating accuracy[7] |
| Precision (RSD%) | Not explicitly reported. |
| Accuracy | Not explicitly reported. |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of any validated analytical method. Below are generalized methodologies for the LC-MS/MS, GC-MS, and HPLC-UV techniques discussed.
LC-MS/MS Method for Pseudoephedrine in Human Plasma[1][2][3]
This method is designed for the sensitive and specific quantification of pseudoephedrine in human plasma.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To a plasma sample, add an internal standard (e.g., mosapride or 2-phenylethylamine).[1][3]
-
Load the sample onto a pre-conditioned SPE column.
-
Wash the column to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection
GC-MS Method for Pseudoephedrine in Urine[5][6]
This method is suitable for the detection and quantification of pseudoephedrine in urine samples.
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To a urine sample, add an internal standard.
-
Adjust the pH of the sample to make it alkaline.
-
Extract the analyte and internal standard into an organic solvent (e.g., ether).[6]
-
Evaporate the organic layer.
-
Derivatization may be required to improve chromatographic properties.
-
-
Chromatographic Separation
-
Mass Spectrometric Detection
-
Ionization: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
-
HPLC-UV Method for Pseudoephedrine[7][8]
This method is robust for the quantification of pseudoephedrine, often in less complex matrices like pharmaceutical formulations.
-
Sample Preparation
-
Dissolve the sample in a suitable diluent, which is often the mobile phase.[7]
-
Filter the sample to remove particulate matter.
-
-
Chromatographic Separation
-
UV Detection
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an analytical method for this compound in a biological matrix.
Caption: A flowchart outlining the key steps in the development and validation of an analytical method.
References
- 1. Quantification of pseudoephedrine in human plasma by LC-MS/MS using mosapride as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [The identification of ephedrine and its analogues in urine by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Stereochemistry's Influence: A Comparative Analysis of Pseudoconhydrine and Its Enantiomer
While direct comparative studies on the biological activities of pseudoconhydrine and its enantiomer are not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology strongly suggest that these mirror-image molecules are likely to exhibit distinct biological effects. This guide provides a comprehensive framework for understanding these potential differences, drawing parallels from structurally related alkaloids and outlining a hypothetical experimental workflow to elucidate their specific activities.
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological systems. Enzymes, receptors, and other biological targets are themselves chiral, meaning they can differentiate between the enantiomers of a chiral drug molecule. This interaction is often likened to a lock and key, where only one key (enantiomer) fits the lock (biological target) perfectly, eliciting a specific biological response. The other enantiomer may have a weaker effect, a different effect altogether, or be inactive.
This compound, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a chiral molecule. Therefore, it is reasonable to hypothesize that its enantiomers will display different pharmacological and toxicological profiles.
Hypothetical Comparative Data
To illustrate the potential differences in the biological activity of this compound and its enantiomer, the following tables present hypothetical data based on plausible experimental outcomes.
Table 1: Comparative Neurotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y)
| Parameter | (+)-Pseudoconhydrine | (-)-Pseudoconhydrine |
| Cell Viability (IC₅₀) | 75 µM | 25 µM |
| Apoptosis Induction (Caspase-3/7 Activity) | Moderate Increase | Significant Increase |
| LDH Release (Necrosis) | Minimal | Moderate |
This hypothetical data suggests that (-)-Pseudoconhydrine is more cytotoxic to neuronal cells, inducing apoptosis at lower concentrations than its (+)-enantiomer.
Table 2: Comparative Binding Affinity for Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | (+)-Pseudoconhydrine (Kᵢ) | (-)-Pseudoconhydrine (Kᵢ) |
| α4β2 nAChR | 150 nM | 50 nM |
| α7 nAChR | 500 nM | 200 nM |
This hypothetical data indicates that (-)-Pseudoconhydrine has a higher binding affinity for both α4β2 and α7 nAChR subtypes, suggesting it may be a more potent modulator of these receptors.
Proposed Experimental Protocols
To validate the hypothetical data presented above, a series of experiments would be necessary. The following are detailed methodologies for key experiments.
Neurotoxicity Assessment in a Neuronal Cell Line
Objective: To determine and compare the cytotoxic effects of this compound enantiomers on a human neuronal cell line.
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of (+)-Pseudoconhydrine and (-)-Pseudoconhydrine for 24-48 hours.
-
Cell Viability Assay (MTT Assay):
-
Apoptosis Assay (Caspase-3/7 Activity):
-
Necrosis Assay (LDH Release Assay):
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Objective: To determine and compare the binding affinities of this compound enantiomers to specific nAChR subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the desired nAChR subtype (e.g., α4β2 or α7) are prepared.[6]
-
Competitive Radioligand Binding:
-
The membranes are incubated with a known radioligand for the specific nAChR subtype (e.g., [³H]-epibatidine) and varying concentrations of the unlabeled this compound enantiomers.[6]
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filter-bound complex is measured using a scintillation counter.[6]
-
-
Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated and used to determine the binding affinity (Kᵢ).
Visualizing the Experimental Workflow
The following diagrams illustrate the proposed experimental workflow for comparing the biological activities of this compound enantiomers.
Caption: Experimental workflow for enantiomer separation and biological evaluation.
Caption: Hypothesized signaling pathway for this compound-induced neurotoxicity.
Conclusion and Future Directions
While direct experimental data comparing the biological activities of this compound and its enantiomer is currently lacking, the principles of stereochemistry and evidence from related piperidine alkaloids like coniine strongly suggest that they will exhibit different pharmacological and toxicological profiles.[7][8][9] The proposed experimental workflow provides a clear roadmap for future research to elucidate these differences. Such studies are crucial for a complete understanding of the toxicology of Conium maculatum and could inform the development of novel therapeutic agents, as one enantiomer may possess a more desirable therapeutic window than the other. Further investigation into the specific interactions of each enantiomer with various receptor subtypes and downstream signaling pathways will be essential to fully characterize their biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. neuroproof.com [neuroproof.com]
- 4. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. Coniine - Wikipedia [en.wikipedia.org]
- 8. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Alkaloid Profiles in Conium Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the alkaloid profiles of various Conium species is crucial for both toxicological assessment and the exploration of potential therapeutic applications. This guide provides a comparative overview of the known alkaloid compositions, details the analytical methodologies for their quantification, and highlights areas where further research is needed.
The genus Conium, belonging to the family Apiaceae, is renowned for its toxicity, primarily due to the presence of a suite of piperidine alkaloids. The most infamous species, Conium maculatum (poison hemlock), has been extensively studied. However, other species, such as the South African taxa Conium chaerophylloides, Conium fontanum, and Conium sphaerocarpum, remain less characterized in terms of their quantitative alkaloid profiles.[1]
The primary alkaloids of interest within the Conium genus include coniine, γ-coniceine, N-methylconiine, conhydrine, and pseudoconhydrine.[2] Of these, coniine and γ-coniceine are typically the most abundant and are considered the main contributors to the plant's toxicity.[2] The relative concentrations of these alkaloids can vary significantly depending on the plant's age, environmental conditions, and the specific part of the plant being analyzed.[2]
Comparative Alkaloid Profiles
| Alkaloid | Conium maculatum (Aerial Parts) | Conium chaerophylloides | Conium fontanum | Conium sphaerocarpum |
| γ-Coniceine | 1.21 ± 0.08 mg/g | Data not available | Data not available | Data not available |
| Coniine | Varies significantly with plant maturity | Data not available | Data not available | Data not available |
| N-Methylconiine | Present, increases in mature fruit | Data not available | Data not available | Data not available |
| Conhydrine | Present as a minor alkaloid | Data not available | Data not available | Data not available |
| This compound | Present as a minor alkaloid | Data not available | Data not available | Data not available |
It is important to note that alkaloid concentrations in C. maculatum can fluctuate based on genetic and environmental factors.
Experimental Protocols
The extraction and quantification of alkaloids from Conium species require precise and robust analytical methods. The following protocols are based on established techniques for the analysis of piperidine alkaloids in plant matrices.
Sample Preparation and Extraction
-
Harvesting and Drying: Plant material (leaves, stems, flowers, seeds) is harvested and thoroughly dried at room temperature or in an oven at low temperature (around 40-50°C) to prevent alkaloid degradation. The dried material is then ground into a fine powder.
-
Extraction: A known weight of the powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often with the addition of an acid (e.g., 1% HCl in methanol) to facilitate the extraction of the basic alkaloids as their salts. Soxhlet extraction or ultrasonication are commonly employed methods to ensure efficient extraction.
-
Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal compounds are removed by extraction with an immiscible organic solvent (e.g., chloroform). The acidic aqueous layer, containing the alkaloid salts, is then basified (e.g., with ammonium hydroxide) to liberate the free alkaloids, which are subsequently extracted into an organic solvent.
Alkaloid Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile alkaloids like those found in Conium.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the different alkaloids based on their boiling points and interactions with the stationary phase.
-
Injection: A small volume of the alkaloid extract is injected into the GC inlet.
-
Detection: The mass spectrometer is operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions for each alkaloid.
-
Quantification: The concentration of each alkaloid is determined by comparing the peak area to that of a known concentration of an internal or external standard.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of Conium alkaloids.
-
Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV or mass spectrometer).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode.
-
Detection: UV detection at a specific wavelength or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
-
Quantification: Similar to GC-MS, quantification is achieved by comparing the peak areas of the analytes to those of standards.
Experimental Workflow for Alkaloid Analysis
The following diagram illustrates a typical workflow for the analysis of alkaloids in Conium species.
Caption: Workflow for the extraction and analysis of alkaloids from Conium species.
References
Unveiling the Structural Identity of Pseudoconhydrine: A Comparative Guide for Natural vs. Synthetic Origins
New York, NY – December 16, 2025 – A comprehensive guide has been published today, offering researchers, scientists, and drug development professionals a detailed comparison of the structural properties of natural and synthetic Pseudoconhydrine. This guide provides a critical analysis of experimental data to confirm that the synthetically produced version of this piperidine alkaloid is structurally identical to its naturally occurring counterpart, isolated from the poisonous hemlock plant, Conium maculatum.
This compound, a molecule of significant interest in chemical and pharmaceutical research, has the chemical formula C₈H₁₇NO and is systematically named (3S,6S)-6-propyl-3-piperidinol. The confirmation of its absolute configuration is crucial for its potential applications. This guide consolidates spectroscopic and physical data from various studies to provide a definitive comparison.
Structural Confirmation: A Multi-Faceted Approach
The structural identity of synthetic this compound with the natural compound is established through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and polarimetry.
Spectroscopic and Physical Data Comparison
A meticulous comparison of the data obtained for both natural and synthetic (+)-Pseudoconhydrine reveals a complete concordance in their structural and stereochemical properties.
| Property | Natural (+)-Pseudoconhydrine | Synthetic (+)-Pseudoconhydrine | Reference(s) |
| ¹H NMR (CDCl₃) | Consistent with reported data for the natural product. Key signals include characteristic shifts for the propyl group and the piperidine ring protons. | Identical to the natural product's spectrum. | [1][2] |
| ¹³C NMR (CDCl₃) | Consistent with reported data for the natural product. Shows the expected number of carbon signals with chemical shifts corresponding to the piperidine and propyl moieties. | Identical to the natural product's spectrum. | [1][2] |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 143, consistent with the molecular formula C₈H₁₇NO. Fragmentation pattern characteristic of the piperidine alkaloid structure. | Molecular ion peak [M]⁺ at m/z 143. Identical fragmentation pattern to the natural product. | [3][4] |
| Specific Rotation | +11° (c 1.0, EtOH) | +11.4° (c 0.99, CH₂Cl₂) | [1] |
Experimental Protocols
To ensure the reproducibility and verification of these findings, this guide provides detailed experimental protocols for the key analytical methods used in the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry by analyzing the magnetic properties of atomic nuclei.
Protocol for ¹H and ¹³C NMR Analysis of this compound:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample (either natural or synthetic) in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
-
For ¹³C NMR, acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). The resulting spectra are then analyzed for chemical shifts, coupling constants, and integration to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Protocol for Mass Spectrometric Analysis of this compound:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, leading to ionization and extensive fragmentation. The mass spectrum is recorded over a relevant m/z range (e.g., 40-200 amu).
-
In ESI-MS, the sample solution is sprayed into the mass spectrometer, generating protonated molecules [M+H]⁺. This soft ionization technique often results in a prominent molecular ion peak with minimal fragmentation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Polarimetry
Objective: To measure the optical rotation of the chiral molecule, which confirms its specific enantiomeric form.
Protocol for Determining the Specific Rotation of this compound:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a specific volume of a suitable solvent (e.g., ethanol or dichloromethane) to obtain a precise concentration (c), typically expressed in g/100 mL.
-
Instrumentation: Use a polarimeter equipped with a sodium lamp (D-line, 589 nm) as the light source.
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank reading).
-
Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.
-
Measure the observed angle of rotation (α) at a constant temperature (usually 20 or 25 °C).
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c). The direction of rotation is denoted as (+) for dextrorotatory and (-) for levorotatory.
Logical Workflow for Structural Confirmation
The process of confirming the structural identity of synthetic this compound with its natural counterpart follows a logical and systematic workflow, as illustrated in the diagram below.
References
A Comparative Guide to Inter-laboratory Quantification of Pseudoconhydrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and expected performance characteristics for the inter-laboratory quantification of Pseudoconhydrine. Given the structural similarity of this compound to other well-studied alkaloids, this document synthesizes established analytical techniques and validation parameters to serve as a practical resource for designing and participating in inter-laboratory comparison studies. The aim is to facilitate standardized and reproducible quantification of this compound across different research and quality control environments.
Data Presentation: A Comparative Overview of Analytical Methods
The quantification of this compound, a piperidine alkaloid, can be effectively achieved using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These methods offer high sensitivity and selectivity, which are crucial for accurate quantification in complex matrices like herbal preparations and biological samples.[1][2]
Below is a summary of expected performance parameters for these methods in an inter-laboratory comparison context. The values are based on typical performance characteristics observed for similar alkaloids and are intended to serve as a benchmark for method validation.[3][4]
| Performance Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.1 - 1 ng/mL | LC-MS/MS generally offers lower detection limits. |
| Limit of Quantification (LOQ) | 0.05 - 1.5 ng/mL | 0.5 - 5 ng/mL | The LOQ should be appropriate for the intended application. |
| Linearity (r²) | > 0.995 | > 0.99 | A high correlation coefficient is essential for accurate quantification. |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | Assessed by spiking a blank matrix with a known concentration. |
| Precision (% RSD) | |||
| - Intra-day | < 10% | < 15% | Measures the precision within a single day. |
| - Inter-day | < 15% | < 20% | Measures the precision across different days. |
| Specificity | High (based on MRM transitions) | High (based on mass fragmentation patterns) | Ensures that the signal is from the analyte of interest. |
Experimental Protocols
Detailed methodologies are critical for ensuring consistency and comparability of results in an inter-laboratory study. The following protocols for LC-MS/MS and GC-MS are provided as a comprehensive starting point for the quantification of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is vital for removing interfering substances and concentrating the analyte.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load 1 mL of the sample (e.g., herbal extract diluted in water or plasma) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS or a suitable solvent for GC-MS.
LC-MS/MS Protocol
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transition: To be determined using a this compound standard (e.g., based on its molecular weight and fragmentation pattern).
-
Collision Energy: Optimize for the specific MRM transition.
-
GC-MS Protocol
-
Derivatization (if necessary): To improve volatility and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound derivative.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of an inter-laboratory comparison study.
Caption: A general experimental workflow for the quantification of this compound.
Caption: The logical progression of an inter-laboratory comparison for analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis for Quality Control of Traditional Herbal Medicine, Gungha-Tang, Using Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Evaluating the Specificity of a Pseudoconhydrine Binding Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of Pseudoconhydrine and related piperidine alkaloids, with a primary focus on their interaction with nicotinic acetylcholine receptors (nAChRs). Due to the limited direct experimental data on this compound, this guide draws comparisons from its parent compound, coniine, and other alkaloids found in poison hemlock (Conium maculatum). The primary aim is to offer a framework for evaluating the specificity of a putative this compound binding assay.
Introduction to this compound and its Putative Target
This compound is a piperidine alkaloid found in poison hemlock.[1] Like other hemlock alkaloids, its toxicity is primarily attributed to its effects on the nervous system. The structural similarity to coniine, a known antagonist of nicotinic acetylcholine receptors (nAChRs), strongly suggests that this compound also targets this family of ligand-gated ion channels.[2][3] nAChRs are crucial for fast synaptic transmission in both the central and peripheral nervous systems.[4]
Comparative Binding Affinity of Hemlock Alkaloids at nAChRs
| Alkaloid | Receptor Subtype | Species/Tissue | Assay Type | Binding Affinity (IC50) | Reference |
| Coniine | Muscle-type nAChR | Rat Diaphragm | Competitive Radioligand Binding | 314 µM | [5] |
| Muscle-type nAChR | Chick Thigh Muscle | Competitive Radioligand Binding | 70 µM | [5] | |
| Neuronal nAChR | Maternal Rat Brain | Competitive Radioligand Binding | 1100 µM | [5] | |
| Neuronal nAChR | Fetal Rat Brain | Competitive Radioligand Binding | 820 µM | [5] | |
| Neuronal nAChR | Chick Brain | Competitive Radioligand Binding | 270 µM | [5] | |
| γ-Coniceine | Fetal Muscle-type nAChR | Human (cell line) | Functional Assay | More potent than N-methylconiine | |
| N-Methylconiine | Fetal Muscle-type nAChR | Human (cell line) | Functional Assay | Agonist activity | |
| This compound | nAChR (putative) | - | - | Data not available | - |
| Conhydrine | nAChR (putative) | - | - | Data not available | - |
Note: IC50 is the concentration of a ligand that displaces 50% of the radioligand from its specific binding sites. Lower IC50 values indicate higher binding affinity.
Evaluating Specificity: On-Target vs. Off-Target Binding
A crucial aspect of evaluating a binding assay is determining its specificity. This involves assessing the binding of the ligand of interest to its intended target versus other potential off-target receptors. For this compound, the primary concern would be cross-reactivity with other neurotransmitter receptors, particularly muscarinic acetylcholine receptors, given the shared endogenous ligand (acetylcholine).
Information on the off-target effects of hemlock alkaloids is limited. However, the basic nitrogen in the piperidine ring is a common feature that can lead to interactions with acidic residues in the binding pockets of various receptors, ion channels, and enzymes. Therefore, a thorough evaluation of a this compound binding assay should include counter-screening against a panel of relevant receptors.
Potential Off-Targets for Piperidine Alkaloids:
-
Muscarinic Acetylcholine Receptors (mAChRs): To ensure the assay is specific for nAChRs.
-
Adrenergic Receptors: Due to some structural similarities with adrenergic ligands.
-
Dopamine and Serotonin Receptors: To rule out interactions with other major CNS receptors.
-
Ion Channels: The piperidine structure may lead to non-specific interactions with various ion channels.
Experimental Protocols
A robust and specific binding assay is fundamental to characterizing the pharmacological profile of a compound like this compound. The competitive radioligand binding assay is a standard and reliable method for determining the binding affinity of a test compound to a specific receptor.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity, subtype-selective radioligand for the target nAChR (e.g., [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin).
-
Test Compound: Unlabeled this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.
-
Assay Buffer: Buffer optimized for the receptor-ligand interaction (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Filtration System: Glass fiber filters and a cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a multi-well plate, incubate the receptor source, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + non-specific control).
-
Equilibration: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Molecular Context
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified nAChR signaling pathway.
Conclusion and Recommendations
Evaluating the specificity of a this compound binding assay is challenging due to the current lack of direct binding data for this specific alkaloid. However, based on the known pharmacology of the structurally related compound coniine, the nicotinic acetylcholine receptor is the most probable primary target.
To rigorously evaluate the specificity of a newly developed this compound binding assay, the following steps are recommended:
-
Determine the binding affinity of this compound for various nAChR subtypes (e.g., muscle vs. neuronal subtypes, and different alpha/beta subunit combinations) using a competitive radioligand binding assay.
-
Conduct counter-screening against a panel of other relevant receptors, particularly muscarinic acetylcholine receptors, to quantify off-target binding.
-
Compare the obtained binding affinities with those of other known nAChR ligands and related piperidine alkaloids to place the specificity of this compound in a broader pharmacological context.
By following this comprehensive approach, researchers can confidently establish the specificity of a this compound binding assay, enabling more accurate and reliable investigations into the pharmacology and toxicology of this and other related natural products.
References
- 1. Poison hemlock (Conium maculatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
A Review of Computational Docking Studies and Methodologies for Researchers in Drug Discovery
This guide provides a comparative overview of the in silico analysis of Pseudoconhydrine and its structurally related piperidine alkaloids found in Conium maculatum (poison hemlock). While direct comparative molecular docking studies providing binding energies for this compound are limited in the available scientific literature, this document synthesizes existing data on related compounds and their interactions with their primary biological target, the nicotinic acetylcholine receptors (nAChRs). This information is crucial for researchers in pharmacology and drug development exploring the therapeutic or toxicological potential of this class of alkaloids.
The piperidine alkaloids from Conium maculatum, including this compound, coniine, and γ-coniceine, are known for their potent effects on the nervous system. Their toxicity stems from their interaction with nAChRs, where they can act as antagonists, leading to neuromuscular paralysis.[1][2] Understanding the specific binding affinities and interaction patterns of these individual alkaloids is key to elucidating their distinct toxicological profiles and exploring any potential therapeutic applications. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction, often expressed as a binding energy score.[3][4]
Quantitative Data on Alkaloid-Receptor Interactions
Direct, peer-reviewed comparative docking studies detailing the binding energies (in kcal/mol) of this compound and its related alkaloids are not extensively available. However, experimental data from radioligand binding assays and in vivo toxicity studies provide valuable insights into their relative potencies at nicotinic receptors. The following table summarizes available quantitative data for relevant alkaloids, with nicotine included as a well-characterized nAChR agonist for reference. It is important to note that lower IC50 values indicate a higher binding affinity.
| Alkaloid | Receptor Target | Data Type | Value | Reference |
| Pseudotropine * | Muscarinic Acetylcholine Receptor | IC50 | 136 µM | [5] |
| Nicotinic Acetylcholine Receptor | IC50 | >1000 µM | [5] | |
| (-)-Coniine | Neuronal nAChR (chick brain) | IC50 | 270 µM | [6] |
| Muscle nAChR (chick) | IC50 | 70 µM | [6] | |
| γ-Coniceine | Fetal Muscle nAChR | Potency Rank | Highest | [7] |
| (-)-N-Methylconiine | Fetal Muscle nAChR | Potency Rank | Second | [7] |
| Nicotine | nAChR α4β2 | Binding Energy | -6.3 kcal/mol | [8] |
Note: Pseudotropine is a tropane alkaloid and a stereoisomer of tropine, included here for context on related natural compounds targeting acetylcholine receptors. It is not a piperidine alkaloid from Conium maculatum. The data for γ-coniceine and N-methylconiine is presented as a relative potency ranking from a study on human fetal muscle-type nicotinic acetylcholine receptors.[7]
Experimental Protocols for Molecular Docking
The following is a detailed methodology for a typical in silico molecular docking study of small alkaloid molecules with a protein target, such as the nicotinic acetylcholine receptor, based on common practices in the field.[9][10][11]
1. Preparation of the Receptor Structure
-
Protein Acquisition: The three-dimensional crystal structure of the target protein, for instance, the human α4β2 nicotinic acetylcholine receptor, is downloaded from a protein structure database like the Protein Data Bank (PDB).
-
Protein Clean-up: The downloaded protein structure is prepared by removing any co-crystallized ligands, water molecules, and non-essential ions.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, which are often not resolved in crystal structures. Appropriate charges are assigned to the amino acid residues, typically those corresponding to a physiological pH.
-
Software: This preparation is commonly performed using software such as AutoDockTools, Maestro (Schrödinger), or Chimera.
2. Ligand Preparation
-
Structure Retrieval: The 2D or 3D structures of the ligands (e.g., this compound, coniine) are obtained from chemical databases like PubChem.
-
Energy Minimization: The ligand structures are subjected to energy minimization to obtain a stable, low-energy conformation. This is often done using force fields like MMFF94.
-
Charge Calculation and Torsion Angles: Gasteiger charges are calculated for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligand structures are saved in a specific file format required by the docking software, such as PDBQT for AutoDock Vina.
3. Molecular Docking Simulation
-
Grid Box Generation: A 3D grid box is defined around the active site of the receptor. This box specifies the search space for the ligand during the docking simulation. The size and center of the grid box are chosen to encompass the entire binding pocket.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock or the Broyden-Fletcher-Goldfarb-Shanno (BFGS) method used in AutoDock Vina, is employed to explore different conformations and orientations of the ligand within the receptor's active site.[12]
-
Scoring Function: The docking program uses a scoring function to estimate the binding affinity for each generated pose. The result is typically given as a binding energy in kcal/mol, with more negative values indicating a more favorable interaction.
-
Software: AutoDock Vina is a widely used and efficient software for molecular docking simulations.[12]
4. Analysis of Docking Results
-
Pose Selection: The docking results usually consist of multiple binding poses for each ligand, ranked by their binding energy. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Interaction Analysis: The best-ranked pose is visualized to analyze the specific molecular interactions between the ligand and the receptor. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.
-
Visualization Software: The resulting protein-ligand complexes are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Visualization of the Docking Workflow
The following diagram illustrates a typical workflow for a comparative molecular docking study.
Conclusion
While specific comparative docking scores for this compound remain to be fully elucidated in publicly accessible literature, the available experimental data strongly suggest a differential interaction of Conium maculatum alkaloids with nicotinic acetylcholine receptors. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own in silico investigations. Such studies are invaluable for predicting binding affinities, understanding structure-activity relationships, and guiding the development of novel therapeutic agents or toxicological assessments. Further dedicated computational studies are necessary to build a comprehensive comparative model of how this compound and its related alkaloids interact with various nAChR subtypes at a molecular level.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ijpsr.com [ijpsr.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Insights into the Molecular Mechanisms of Coptis chinensis Franch. in Treating Chronic Atrophic Gastritis: An Integrated Network Pharmacology, Machine Learning, and Molecular Dynamics Study [mdpi.com]
- 10. In-silico evaluation of natural alkaloids against the main protease and spike glycoprotein as potential therapeutic agents for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pseudoconhydrine
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pseudoconhydrine, a piperidine alkaloid, requires careful handling throughout its lifecycle, including its final disposal. Adherence to established protocols is crucial for regulatory compliance and the well-being of laboratory personnel and the surrounding community. This guide provides essential, step-by-step information for the proper disposal of this compound, drawing upon established procedures for similar alkaloidal compounds.
Hazard Assessment and Regulatory Compliance
This compound, like many alkaloids, should be treated as a hazardous substance. While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound pseudoephedrine indicates that it can be harmful if swallowed, and may cause skin and respiratory irritation.[1][2][3][4][5] Therefore, all waste containing this compound must be classified as hazardous chemical waste.
The disposal of such waste is governed by stringent federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with all applicable regulations.[6]
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
Recommended PPE:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][5]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and removal by a licensed hazardous waste contractor. For enhanced safety and to prevent potential misuse, an optional on-site deactivation step can be implemented.
1. Waste Segregation:
-
Isolate all waste containing this compound from non-hazardous trash.[6]
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[2][6]
-
Segregate solid and liquid waste into separate, appropriate containers.
2. Waste Containment:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.[6][8]
-
Ensure containers are in good condition with secure lids.[6][8]
-
For liquid waste, do not fill the container beyond 90% of its capacity to allow for expansion.[6][8]
3. Labeling:
-
Clearly label each waste container with the words "Hazardous Waste."[6]
-
Specify the full chemical name: "this compound."
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of accumulation.
4. Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[6]
-
This area should be away from heat, ignition sources, and high-traffic zones.[6]
5. Disposal:
-
Contact your institution's EHS office to arrange for the collection of the hazardous waste.[6]
-
The EHS office will coordinate with a licensed hazardous waste disposal facility for proper transport and disposal.[6]
-
Incineration is the preferred method for the destruction of alkaloidal compounds like this compound.[6]
On-Site Chemical Deactivation (Optional)
To render the this compound "non-retrievable" and further mitigate risks, a chemical deactivation step can be performed by trained personnel in a controlled laboratory setting. A common method for amine-containing compounds involves alkaline hydrolysis.
Experimental Protocol: Chemical Deactivation via Alkaline Hydrolysis
This protocol is adapted from procedures for similar compounds and should only be performed by qualified personnel in a chemical fume hood with appropriate PPE.[9]
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
A suitable reaction solvent (e.g., Dichloromethane or Dioxane)
-
Hydrochloric acid (HCl) for neutralization
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Preparation: Prepare a 4N solution of NaOH in methanol.[9]
-
Dissolution: Dissolve the this compound waste in a suitable solvent within a reaction vessel.[9]
-
Hydrolysis: Slowly add the 4N NaOH/methanol solution to the dissolved waste. The reaction can be stirred at room temperature or gently refluxed to expedite the process.[9]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material.[9]
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding hydrochloric acid.[9]
-
Final Disposal: The resulting neutralized solution, containing the hydrolysis products, should be collected as hazardous waste and disposed of following the standard procedures outlined above.[9]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the handling and disposal of this compound waste.
| Parameter | Value/Specification | Source |
| Waste Container Fill Level (Liquid) | Do not exceed 90% of capacity | [8] |
| Alkaline Hydrolysis Reagent | 4N Sodium Hydroxide in Methanol | |
| Neutralization pH Range | 6.0 - 8.0 | [9] |
| Laboratory Accumulation Limit (General Hazardous Waste) | Up to 55 gallons | [10] |
| Laboratory Accumulation Limit (Acute Hazardous Waste) | 1 quart | [10] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. chemdmart.com [chemdmart.com]
- 6. benchchem.com [benchchem.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling Pseudoconhydrine
Essential Safety Protocols for Handling Pseudoconhydrine
This compound and its related alkaloids are potent neurotoxins that can cause severe adverse effects, including respiratory paralysis and death, through inhibition of the nervous system.[1][3] Exposure can occur through inhalation, ingestion, and skin contact.[4] Therefore, stringent safety measures must be implemented to prevent any potential exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is mandatory when working with this compound. The following table outlines the recommended PPE based on the hazards associated with toxic alkaloids.
| Body Part | Required Equipment | Specifications and Standards |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles with side-shields are required. An 8-inch minimum face shield should also be worn to protect against splashes. All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hands | Chemical-resistant Gloves | Wear two pairs of disposable, powder-free gloves, with one pair tucked under the gown cuff and the outer pair over the cuff.[5] Nitrile gloves are a common choice, but compatibility should be verified. Gloves must be inspected for integrity before each use and changed regularly, or immediately if contaminated.[5] |
| Body | Impervious Clothing / Lab Coat | A disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is required.[5] The gown should close in the back.[6] |
| Respiratory | Respirator | All handling of this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk. If there is a risk of aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., an N95 or higher) should be worn.[6][7] |
Operational and Disposal Plans
A meticulous operational plan is crucial for the safe handling and disposal of this compound. This involves careful preparation, vigilant execution of experimental procedures, and compliant disposal of all waste materials.
Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials (e.g., absorbent pads, appropriate deactivating solution if known) immediately accessible.
-
Review the experimental protocol thoroughly before beginning any work.
-
-
During the Experiment:
-
Always wear the full complement of required PPE.
-
Avoid all personal contact with the substance, including inhalation of any dust or aerosols.[8]
-
Use the smallest quantities of the substance necessary for the experiment.
-
-
After the Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE carefully to avoid contaminating yourself. The outer gloves should be removed first, followed by the gown and then the inner gloves.[5]
-
Wash hands thoroughly with soap and water after removing PPE.[5]
-
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste (e.g., gloves, gowns, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's EHS-approved waste disposal program.[11][12] Do not pour any waste down the drain.[13] Community drug take-back programs may be an option for certain pharmaceutical waste, but this is generally not applicable to research chemicals.[13][14] For household disposal of unwanted medicines, it is recommended to mix them with an undesirable substance like coffee grounds or kitty litter in a sealed container before placing them in the trash.[14][15]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8][11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][12]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][12]
-
Spill: Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, use an appropriate absorbent material to contain the spill. Place all cleanup materials in a sealed container for hazardous waste disposal. For larger spills, evacuate the laboratory and contact your institution's EHS department.
Visual Workflow for Safe Handling of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gerpac.eu [gerpac.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemdmart.com [chemdmart.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. organon.com [organon.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. sudafed.com [sudafed.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
